Anticancer agent 220
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H19Cl3N2O6 |
|---|---|
Peso molecular |
513.7 g/mol |
Nombre IUPAC |
ethyl 2-[5-methoxy-2-methyl-4-oxo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C22H19Cl3N2O6/c1-4-31-19(29)10-32-17-8-18-20(16(28)5-11(2)33-18)22(30-3)13(17)9-26-27-21-14(24)6-12(23)7-15(21)25/h5-9,27H,4,10H2,1-3H3/b26-9+ |
Clave InChI |
MJCFUXAWDUWMCF-JQAMDZJQSA-N |
Origen del producto |
United States |
Foundational & Exploratory
INNO-220: A Technical Deep Dive into its Mechanism of Action in B-Cell Lymphoma
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of INNO-220, a novel therapeutic agent, in the context of B-cell lymphoma. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and hematology.
Core Mechanism: Selective Degradation of CK1α
INNO-220 is a highly selective, orally bioavailable casein kinase 1 alpha (CK1α) molecular glue degrader.[1] Its primary mechanism of action involves a CRBN-dependent degradation of CK1α.[1][2] This targeted degradation initiates a cascade of downstream events that ultimately lead to anti-tumor activity in B-cell lymphoma models. Unlike other molecular glues, INNO-220 demonstrates high selectivity for CK1α with no significant impact on IKZF1, IKZF3, or GSPT1.
The degradation of CK1α by INNO-220 results in two critical downstream effects: the activation of the p53 tumor suppressor pathway and the inhibition of the NF-κB signaling pathway.[2][3]
Dual-Pronged Anti-Tumor Activity
p53 Pathway Activation
Proteomics analysis has revealed a significant increase in p53 levels following treatment with INNO-220. This activation of the p53 pathway is a primary driver of the anti-proliferative and apoptotic effects observed in B-cell lymphoma cells. Notably, in lymphoma cell lines where NF-κB is not constitutively active, such as Z-138 (mantle cell lymphoma) and OCI-Ly19 (germinal center B-cell-like diffuse large B-cell lymphoma), the anti-proliferative activity of INNO-220 is comparable to that of an MDM2 antagonist, highlighting the pivotal role of p53 activation in its mechanism.
NF-κB Signaling Inhibition
In B-cell lymphomas with constitutive NF-κB activation, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), INNO-220 demonstrates potent activity. It achieves this by disrupting the formation of the CARD11/BCL10/MALT1 (CBM) complex, a key component of the NF-κB signaling cascade. This disruption leads to a significant decrease in the phosphorylation of IκBα (Ser32) and p65 (Ser536), ultimately inhibiting NF-κB signaling. This is particularly significant in lymphomas resistant to Bruton tyrosine kinase (BTK) inhibitors, where constitutive NF-κB activation is a known resistance mechanism.
In Vitro Efficacy: Broad Anti-Proliferative Activity
INNO-220 has demonstrated potent anti-proliferative activity across a panel of 18 different B-cell lymphoma cell lines. The cytotoxic effects are particularly pronounced in cells with wild-type p53.
Table 1: In Vitro Anti-Proliferative Activity of INNO-220 in B-Cell Lymphoma Cell Lines (Illustrative)
| Cell Line | Subtype | p53 Status | IC50 (nM) |
| OCI-Ly3 | ABC-DLBCL | Wild-Type | Data not available in search results |
| Z-138 | Mantle Cell Lymphoma | Wild-Type | Data not available in search results |
| OCI-Ly19 | GCB-DLBCL | Wild-Type | Data not available in search results |
| ... (15 other cell lines) | ... | ... | Data not available in search results |
Note: Specific IC50 values for the 18 cell lines were not available in the provided search results.
Induction of Apoptosis and Cell Cycle Arrest
Flow cytometry analysis of OCI-Ly3 cells treated with INNO-220 revealed a significant induction of apoptosis and cell cycle arrest at the G0/G1 phase. This is consistent with the activation of the p53 pathway and leads to a reduction in the proportion of cells in the S and G2/M phases of the cell cycle.
Table 2: Effect of INNO-220 on Cell Cycle Distribution and Apoptosis in OCI-Ly3 Cells
| Treatment Concentration | % Cells in G0/G1 | % Apoptotic Cells (Annexin V+) |
| Control | Data not available in search results | Data not available in search results |
| INNO-220 (Concentration 1) | Data not available in search results | Data not available in search results |
| INNO-220 (Concentration 2) | Data not available in search results | Data not available in search results |
Note: Specific quantitative data on cell cycle distribution and apoptosis percentages were not available in the provided search results, although a significant increase in the G0/G1 phase and apoptosis was noted (p<0.001).
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of INNO-220 has been confirmed in vivo using xenograft models of B-cell lymphoma.
OCI-Ly3 Xenograft Model (ABC-DLBCL)
In a mouse xenograft model using the OCI-Ly3 cell line, INNO-220 demonstrated a dose-dependent and robust inhibition of tumor growth. This inhibition was significantly more potent than that observed with the MALT1 inhibitor JNJ-67856633. Tumors from animals treated with INNO-220 showed a dose-dependent reduction in CK1α levels, increased p53 expression, and decreased Ki67 staining, a marker of proliferation.
Z-138 Xenograft Model (Mantle Cell Lymphoma)
Similar significant tumor growth inhibition was observed in the Z-138 mantle cell lymphoma xenograft model. In both the OCI-Ly3 and Z-138 models, INNO-220 was well-tolerated, with no significant impact on the body weight of the animals.
Table 3: In Vivo Anti-Tumor Efficacy of INNO-220 in B-Cell Lymphoma Xenograft Models
| Xenograft Model | Treatment | Dose | Tumor Volume Reduction vs. Vehicle | Statistical Significance (p-value) |
| OCI-Ly3 | INNO-220 | 20 mg/kg | Significant | <0.0001 |
| OCI-Ly3 | JNJ-67856633 | 50 mg/kg | Less effective than INNO-220 | <0.001 (INNO-220 vs. JNJ-67856633) |
| Z-138 | INNO-220 | 20 mg/kg | Significant | <0.0001 |
Note: Specific tumor volume measurements were not available in the provided search results, but the significance of the reduction was reported.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of INNO-220 in B-Cell Lymphoma.
Caption: Experimental Workflow for INNO-220 Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are summarized below.
Cell Viability Assay
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of INNO-220.
-
Method: B-cell lymphoma cell lines were seeded in 96-well plates and treated with a range of concentrations of INNO-220 for 72 hours. Cell viability was assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and IC50 values were calculated using non-linear regression analysis.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Principle: To quantify the induction of apoptosis and changes in cell cycle distribution.
-
Method: OCI-Ly3 cells were treated with various concentrations of INNO-220 for 24 hours. For apoptosis analysis, cells were stained with Annexin V (a marker for early apoptosis) and a viability dye such as propidium iodide (PI) or 7-AAD, followed by analysis on a flow cytometer. For cell cycle analysis, cells were fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., PI) to measure DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
-
Principle: To detect changes in the expression and phosphorylation of specific proteins.
-
Method: Cells were treated with INNO-220 for the indicated times. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., CK1α, p53, phospho-IκBα, phospho-p65, and loading controls like β-actin or GAPDH). After washing, the membrane was incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). The signal was detected using a chemiluminescent substrate and imaged.
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of INNO-220 in a living organism.
-
Method: Immunocompromised mice (e.g., SCID or NSG) were subcutaneously injected with B-cell lymphoma cells (OCI-Ly3 or Z-138). Once tumors reached a palpable size, mice were randomized into treatment and control groups. INNO-220 was administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for biomarkers like CK1α, p53, and Ki67.
RNA Sequencing
-
Principle: To analyze global changes in gene expression following INNO-220 treatment.
-
Method: OCI-Ly3 cells were treated with INNO-220 or a vehicle control. Total RNA was extracted, and its quality and quantity were assessed. RNA sequencing libraries were prepared from the extracted RNA and sequenced on a high-throughput sequencing platform. The resulting sequencing data was aligned to a reference genome, and differential gene expression analysis was performed to identify genes and pathways modulated by INNO-220 treatment.
Proteomics Analysis
-
Principle: To identify and quantify global changes in protein expression.
-
Method: Cells were treated with INNO-220, and cell lysates were prepared. Proteins were digested into peptides, which were then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The resulting data was used to identify and quantify thousands of proteins, allowing for a comprehensive understanding of the proteomic changes induced by the compound.
Conclusion
INNO-220 represents a promising therapeutic strategy for B-cell lymphomas, including those resistant to current therapies. Its unique mechanism of action, involving the selective degradation of CK1α and the subsequent dual activation of the p53 pathway and inhibition of the NF-κB pathway, provides a strong rationale for its continued development. The preclinical data demonstrate potent and broad anti-tumor activity both in vitro and in vivo. Further clinical investigation is warranted to fully elucidate the therapeutic potential of INNO-220 in patients with B-cell malignancies.
References
An In-depth Technical Guide to the Discovery and Synthesis of Chromanone Derivative Anticancer Agent 220
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromanone derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a representative chromanone derivative, designated as Anticancer Agent 220. This document details its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of key cellular pathways and workflows. The information presented is a synthesized composite based on extensive research into various potent chromanone derivatives, offering a technical blueprint for researchers in the field.
Introduction
The chroman-4-one (chromanone) scaffold is a key pharmacophore in medicinal chemistry due to its presence in a variety of naturally occurring and synthetic compounds with significant therapeutic potential.[1] The structural simplicity and amenability to chemical modification make chromanone derivatives attractive candidates for the development of novel anticancer agents.[1][2] These compounds have been shown to exhibit a range of anticancer activities, including cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest.[3][4][5] This guide focuses on a representative molecule, Chromanone Derivative 220, to illustrate the typical discovery and development pipeline for this class of compounds.
Discovery and Synthesis
The discovery of potent chromanone derivatives often involves the synthesis of a library of analogues followed by screening for anticancer activity. The synthesis of the chromanone scaffold can be achieved through various established chemical routes, often starting from commercially available 2'-hydroxyacetophenones.[2]
General Synthesis Pathway
A common synthetic route to chromanone derivatives involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde to form a chalcone (B49325), which is then cyclized to the chromanone ring. Further modifications can be introduced at various positions of the chromanone scaffold to optimize biological activity.[6]
Below is a generalized workflow for the synthesis and screening of chromanone derivatives like agent 220.
Caption: Synthesis and Screening Workflow for Chromanone Derivative 220.
Anticancer Activity and Mechanism of Action
Chromanone Derivative 220 exhibits potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS).[5][7]
Signaling Pathway
The proposed signaling pathway for Chromanone Derivative 220-induced apoptosis is depicted below. The compound is hypothesized to increase intracellular ROS levels, leading to mitochondrial dysfunction, activation of the caspase cascade, and ultimately, programmed cell death.
Caption: Proposed Apoptotic Signaling Pathway of Chromanone Derivative 220.
Quantitative Data
The cytotoxic activity of Chromanone Derivative 220 and related compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data presented is a representative compilation from studies on various chromanone derivatives.[3][4][5][8]
| Compound/Derivative | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | DU-145 (Prostate) IC50 (µM) | HCT 116 (Colon) IC50 (µM) |
| Chromanone Derivative 220 (Representative) | 1.8 - 15.5 | 6.0 - 25.0 | 12.0 - 30.0 | 10.0 - 30.0 |
| 3-Benzylidenechromanone | 18.2 | 27.4 | - | 22.5 |
| Chromanone-Thiazole Hybrid | - | 10.2 | - | - |
| Nitrogen Mustard Derivative | 1.83 | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the anticancer properties of Chromanone Derivative 220 are provided below.
Synthesis of Chromanone Derivatives
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Appropriate aromatic aldehyde
-
Aqueous potassium hydroxide (B78521)
-
Hydrochloric acid
Procedure:
-
A solution of the substituted 2'-hydroxyacetophenone and the aromatic aldehyde in ethanol is prepared.
-
An aqueous solution of potassium hydroxide is added dropwise to the mixture at room temperature.
-
The reaction mixture is stirred for 24 hours.
-
The mixture is then poured into a beaker containing crushed ice and acidified with hydrochloric acid.
-
The precipitated solid (chalcone) is filtered, washed with water, and dried.
-
The chalcone is then refluxed in an appropriate solvent system to effect intramolecular cyclization to the chromanone.
-
The resulting chromanone derivative is purified by recrystallization or column chromatography.
Cell Viability (MTT) Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Chromanone Derivative 220 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of Chromanone Derivative 220 for 48 hours.
-
After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis by Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Treated and untreated cancer cells
Procedure:
-
Cells are treated with Chromanone Derivative 220 at its IC50 concentration for 24 hours.
-
The cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
The percentages of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells are determined.
Conclusion
Chromanone Derivative 220, as a representative of its class, demonstrates significant potential as an anticancer agent. Its straightforward synthesis, potent cytotoxicity against various cancer cell lines, and mechanism of action involving the induction of apoptosis via ROS generation make it a compelling candidate for further preclinical and clinical development. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of chromanone-based cancer therapeutics. Further optimization of the chromanone scaffold is likely to yield compounds with enhanced efficacy and selectivity, paving the way for novel cancer treatments.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. tandfonline.com [tandfonline.com]
The Redevelopment of Bisantrene: A Technical Guide to the RC220 Formulation
An In-Depth Overview for Researchers and Drug Development Professionals
Abstract
Bisantrene (B1209513), an anthracenyl bishydrazone developed in the 1970s, demonstrated promising antineoplastic activity with a notable advantage over contemporary anthracyclines: reduced cardiotoxicity. However, its clinical development was hampered by poor aqueous solubility, leading to formulation challenges and administration-related toxicities. This technical guide provides a comprehensive overview of the historical development of bisantrene and the subsequent evolution of the novel RC220 formulation by Race Oncology. It details the physicochemical properties, preclinical and clinical development, and the multifaceted mechanism of action of bisantrene, with a focus on the technical aspects relevant to researchers and drug development professionals. This guide incorporates detailed data, experimental protocols, and visualizations of key biological pathways and experimental workflows to provide a thorough understanding of RC220 bisantrene.
Introduction: The Unmet Need and the Re-emergence of Bisantrene
The cardiotoxic side effects of anthracyclines, a cornerstone of chemotherapy, represent a significant limitation in cancer treatment. This has driven the search for equally effective but safer alternatives. Bisantrene emerged as a promising candidate in the 1980s, demonstrating efficacy in various hematological and solid tumors. Despite its potential, the original formulation of bisantrene suffered from poor solubility at physiological pH, causing precipitation upon intravenous administration and necessitating the use of central venous catheters.[1] This limitation, coupled with a series of pharmaceutical mergers, led to the cessation of its development.[2]
Recognizing the untapped potential of this agent, Race Oncology has spearheaded the redevelopment of bisantrene with a novel formulation, designated RC220. The primary goal of the RC220 program was to develop a formulation suitable for peripheral intravenous administration, thereby improving patient convenience and expanding its potential clinical utility.[3] Recent discoveries have also shed new light on its mechanism of action, revealing it to be a potent inhibitor of the Fat Mass and Obesity-associated protein (FTO) and a binder of G-quadruplex DNA and RNA structures, in addition to its known DNA intercalating activity.[4][5]
The Evolution from a Challenging Past to a Promising Future: The RC220 Formulation
The historical formulation of bisantrene, a lyophilized powder for reconstitution, presented significant challenges due to the drug's inherent poor water solubility. This often led to precipitation at the injection site, causing phlebitis and limiting its administration to central lines.
The development of RC220 aimed to overcome these limitations. While the precise quantitative composition of the RC220 formulation is proprietary, it is understood to be a lyophilized powder formulation that improves the solubility of the active pharmaceutical ingredient, (E,E)-bisantrene. Recent patent filings by Race Oncology have focused on the composition of matter for the (E,E)-bisantrene isomer, which has been identified as the most biologically active form of the drug.[6][7][8][9] This isomer is sensitive to light, which may have contributed to inconsistencies in earlier clinical trials.[7] The new formulation ensures the stability and consistent delivery of this active isomer.
Physicochemical Properties of Bisantrene
A comprehensive understanding of the physicochemical properties of bisantrene is crucial for its formulation and delivery.
| Property | Value | Reference |
| Chemical Name | 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride | [4] |
| Molecular Formula | C₂₂H₂₂N₈·2HCl | [10] |
| Molecular Weight | 471.4 g/mol | [10] |
| Appearance | Orange, crystalline solid | [4] |
| Solubility | Poorly soluble in water at physiological pH | [1] |
Mechanism of Action: A Multi-pronged Attack on Cancer
Bisantrene's anticancer activity is now understood to be multifaceted, involving at least three distinct mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Like other anthracyclines, bisantrene can intercalate into DNA, disrupting its structure and interfering with the processes of replication and transcription. It also acts as a topoisomerase II poison, leading to DNA strand breaks.[4]
-
FTO Inhibition: Bisantrene is a potent inhibitor of the FTO protein, an m⁶A RNA demethylase.[4] The inhibition of FTO leads to an increase in m⁶A methylation on mRNA, which can affect gene expression and suppress the proliferation of cancer cells.
-
G-Quadruplex Binding: More recent research has identified the binding and stabilization of G-quadruplex (G4) structures in DNA and RNA as a primary mechanism of action for (E,E)-bisantrene.[5] G4 structures are prevalent in the promoter regions of many oncogenes, including MYC. By stabilizing these structures, bisantrene can downregulate the expression of key cancer-driving genes.
The following diagram illustrates the signaling pathway affected by bisantrene's inhibition of FTO and its interaction with G-quadruplexes, leading to the downregulation of the MYC oncogene.
Experimental Protocols
This section outlines the general methodologies for key experiments used in the development and characterization of bisantrene formulations. Specific parameters for RC220 are proprietary and not publicly available.
Formulation Preparation (General Procedure for Lyophilized Product)
The manufacturing process for a sterile lyophilized drug product like RC220 is a complex, multi-step process conducted under current Good Manufacturing Practice (cGMP) guidelines.
Analytical Methods for Characterization
A suite of analytical techniques is employed to ensure the quality and stability of the bisantrene formulation.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is essential for determining the purity of bisantrene and quantifying any degradation products or isomers. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing an acidic modifier, with UV detection.
-
Mass Spectrometry (MS): LC-MS is used to identify the molecular weight of bisantrene and its related substances, confirming their identity.
-
Dissolution Testing: To characterize the improved solubility of the RC220 formulation, dissolution studies are performed in various media, including physiological buffers.
-
Sterility and Endotoxin Testing: As a sterile injectable product, RC220 undergoes rigorous testing to ensure the absence of microbial contamination and bacterial endotoxins.[11]
In Vitro and In Vivo Experimental Protocols
-
G-Quadruplex Fluorescent Intercalator Displacement (FID) Assay: This assay is used to assess the binding affinity of bisantrene to G-quadruplex DNA. It is based on the displacement of a fluorescent probe, such as Thiazole Orange (TO), from the G-quadruplex structure by the test compound, leading to a decrease in fluorescence.[1][12]
-
FTO Demethylase Activity Assay: The inhibitory effect of bisantrene on FTO activity can be measured using various in vitro assays. One common method involves incubating recombinant FTO with a methylated RNA substrate and quantifying the demethylation product by LC-MS/MS or through a fluorescence-based readout.[13][14]
-
Cell Viability Assays: The cytotoxic effects of bisantrene on cancer cell lines are typically evaluated using assays such as the MTS or resazurin-based assays. These assays measure the metabolic activity of viable cells.
-
Xenograft Animal Models: To evaluate the in vivo efficacy of RC220, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with RC220, and tumor growth is monitored over time. Pharmacokinetic studies are also conducted in animal models, typically rats, to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the new formulation.[15][16]
Preclinical and Clinical Development of RC220
Preclinical Toxicology
Extensive preclinical toxicology and safety pharmacology studies have been conducted on RC220 to support its clinical development. These studies, performed under Good Laboratory Practice (GLP) conditions, have demonstrated that RC220 has an excellent safety profile for a chemotherapeutic agent and is safe for peripheral intravenous administration.[10][17] Importantly, no adverse infusion site reactions were observed, confirming the success of the new formulation in preventing the precipitation issues seen with the historical formulation.[10]
Pharmacokinetics
Pharmacokinetic studies of the original bisantrene formulation in patients revealed a long terminal half-life.[18] Race Oncology has stated that the RC220 formulation is designed to maintain the pharmacokinetic profile of the historical formulation.[3] Ongoing Phase 1 clinical trials are further evaluating the pharmacokinetics of RC220 alone and in combination with other chemotherapeutic agents.[5]
Clinical Trials
RC220 is currently being evaluated in a Phase 1 clinical trial in patients with advanced solid tumors. This trial is designed to assess the safety, tolerability, and pharmacokinetics of RC220 administered peripherally, both as a single agent and in combination with doxorubicin.[5] The study will also explore the potential cardioprotective effects of bisantrene when co-administered with doxorubicin.
Conclusion
The redevelopment of bisantrene as RC220 represents a significant advancement in addressing the limitations of a promising but historically challenging anticancer agent. By successfully reformulating bisantrene for peripheral administration, Race Oncology has opened up new avenues for its clinical investigation in a wider range of cancer types. The elucidation of its multifaceted mechanism of action, including the novel targeting of G-quadruplexes and FTO, provides a strong rationale for its continued development, both as a monotherapy and in combination with other anticancer drugs. The ongoing clinical trials will be crucial in defining the future role of RC220 in the oncology treatment landscape, with the potential to offer a valuable therapeutic option with an improved safety profile over traditional anthracyclines.
References
- 1. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G4-FID: A Fluorescent DNA Probe Displacement Assay for Rapid Evaluation of Quadruplex Ligands | Springer Nature Experiments [experiments.springernature.com]
- 3. raceoncology.com [raceoncology.com]
- 4. Bisantrene - Wikipedia [en.wikipedia.org]
- 5. raceoncology.com [raceoncology.com]
- 6. Race Oncology secures patents for (E,E)-bisantrene (Video) - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Race Oncology Files Three New Patent Applications After Scientific Discoveries, Shares Jump 24% - Tiger Brokers [itiger.com]
- 9. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 10. WO2015013579A1 - Compositions to improve the therapeutic benefit of bisantrene - Google Patents [patents.google.com]
- 11. Targeting fat mass and obesity-associated protein mitigates human colorectal cancer growth in vitro and in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a fluorescent intercalator displacement assay (G4-FID) for establishing quadruplex-DNA affinity and selectivity of putative ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Determination and pharmacokinetic study of bergenin in rat plasma by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Characterization of the pharmacokinetics of bisantrene (NSC-337766) - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Target Identification for Anticancer Agent 220: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular targets and mechanisms of action for compounds identified as "Anticancer agent 220." Initial research reveals that this designation may refer to at least two distinct chemical entities: INNO-220 , a novel molecular glue degrader, and a chromanone derivative with cytotoxic properties. This document will address each compound separately, presenting available data on their biological activity, experimental protocols, and associated signaling pathways to facilitate further research and development.
Section 1: INNO-220 - A CK1α Molecular Glue Degrader
INNO-220 has been identified as a highly selective and orally bioavailable molecular glue degrader targeting Casein Kinase 1α (CK1α). Its primary mechanism of action involves the activation of the p53 tumor suppressor pathway and the inhibition of NF-κB signaling, making it a promising candidate for the treatment of B-cell lymphomas.[1]
Molecular Target and Mechanism of Action
INNO-220 functions by inducing the degradation of CK1α. Molecular dynamics modeling has shown that INNO-220 facilitates the interaction between CK1α and the CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CK1α.[1] This degradation event disrupts the CARD11/BCL10/MALT1 (CBM) complex, a key driver of NF-κB signaling in certain B-cell malignancies.[1] Specifically, INNO-220 treatment has been shown to significantly reduce the phosphorylation of CARD11 at Ser652, a critical step for the assembly and activation of the CBM complex.[1]
The degradation of CK1α by INNO-220 leads to two major downstream effects:
-
p53 Activation: By an undefined mechanism, the reduction of CK1α levels leads to an increase in p53 expression.[1]
-
NF-κB Inhibition: INNO-220 treatment leads to a significant decrease in the phosphorylation of IκBα (at Ser32) and p65 (at Ser536), key steps in the activation of the NF-κB signaling pathway.[1]
Quantitative Data
| Cell Line | Cancer Type | Effect of INNO-220 |
| OCI-Ly3 | B-Cell Lymphoma | Activates p53 and inhibits NF-κB signaling[1] |
| Z-138 | Mantle Cell Lymphoma (MCL) | Induces apoptosis and cell cycle arrest at G0/G1 phase[1] |
| OCI-Ly19 | GCB-DLBCL | Induces apoptosis and cell cycle arrest at G0/G1 phase[1] |
Signaling Pathway
The proposed signaling pathway for INNO-220 is depicted below.
References
Technical Whitepaper: Preclinical Pharmacokinetics and Pharmacodynamics of INNO-220
As "INNO-220" does not correspond to a known compound in publicly available literature, this document serves as a representative technical guide based on a hypothetical molecule. The data and protocols presented are illustrative of the type of information generated during the preclinical development of a novel therapeutic agent, in this case, a putative selective kinase inhibitor.
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
INNO-220 is a novel, orally bioavailable, small-molecule inhibitor targeting a key kinase in a validated oncogenic signaling pathway. Its high potency and selectivity, demonstrated in early-stage in vitro screening, have positioned it as a promising candidate for further development. This document summarizes the essential preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of INNO-220, providing a foundational dataset for its progression towards clinical evaluation. The studies outlined herein were designed to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of INNO-220 and to establish a clear relationship between drug exposure and target engagement, ultimately linking to anti-tumor efficacy.
Pharmacokinetics (PK)
The pharmacokinetic profile of INNO-220 was evaluated in three species: mouse, rat, and dog. Single-dose studies were conducted via both intravenous (IV) and oral (PO) routes of administration to determine key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Single-Dose Pharmacokinetic Parameters
All quantitative pharmacokinetic data are summarized in the tables below.
Table 1: Single-Dose IV Pharmacokinetic Parameters of INNO-220
| Parameter | Mouse (1 mg/kg) | Rat (1 mg/kg) | Dog (0.5 mg/kg) |
| CL (mL/min/kg) | 25.5 | 18.2 | 8.5 |
| Vss (L/kg) | 2.1 | 1.5 | 1.8 |
| t½ (h) | 1.2 | 1.3 | 3.3 |
| AUC₀-inf (ng·h/mL) | 654 | 915 | 980 |
CL: Clearance; Vss: Volume of distribution at steady-state; t½: Terminal half-life; AUC₀-inf: Area under the curve from time zero to infinity.
Table 2: Single-Dose PO Pharmacokinetic Parameters of INNO-220
| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) | Dog (5 mg/kg) |
| Cmax (ng/mL) | 1,150 | 1,820 | 2,100 |
| Tmax (h) | 0.5 | 1.0 | 2.0 |
| AUC₀-last (ng·h/mL) | 4,580 | 8,235 | 16,650 |
| F (%) | 70 | 90 | 85 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-last: Area under the curve from time zero to the last measurable point; F: Oral Bioavailability.
Pharmacodynamics (PD)
The pharmacodynamic activity of INNO-220 was assessed through in vitro potency assays and in vivo target engagement and efficacy studies.
In Vitro Potency
INNO-220 was evaluated for its inhibitory activity against the target kinase and its anti-proliferative effect in relevant cancer cell lines.
Table 3: In Vitro Potency of INNO-220
| Assay Type | Target / Cell Line | IC₅₀ (nM) |
| Biochemical Assay | Recombinant Target Kinase X | 1.2 |
| Cell-Based Assay | Cell Line A (Target-Dependent) | 8.5 |
| Cell-Based Assay | Cell Line B (Target-Dependent) | 15.2 |
| Cell-Based Assay | Cell Line C (Target-Independent) | > 10,000 |
IC₅₀: Half-maximal inhibitory concentration.
In Vivo Efficacy: Xenograft Tumor Model
The anti-tumor activity of INNO-220 was evaluated in a human tumor xenograft model established in immunodeficient mice.
Table 4: Tumor Growth Inhibition (TGI) in Xenograft Model (Cell Line A)
| Treatment Group | Dose (mg/kg, PO, QD) | TGI (%) at Day 21 | Tumor Status |
| Vehicle | 0 | 0% | Progressive Disease |
| INNO-220 | 10 | 55% | Tumor Stasis |
| INNO-220 | 30 | 98% | Tumor Regression |
| INNO-220 | 60 | 105% | Complete Regression |
TGI: Tumor Growth Inhibition; PO: Oral administration; QD: Once daily.
Signaling Pathway and Workflows
Proposed Signaling Pathway of INNO-220
The following diagram illustrates the proposed mechanism of action for INNO-220, showing its inhibitory effect on Kinase X and the subsequent downstream signaling cascade.
Anticancer Agent INNO-220: A Technical Guide to its Dual Impact on p53 and NF-κB Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anticancer agent INNO-220, a novel and highly selective casein kinase 1 alpha (CK1α) molecular glue degrader. It details the mechanism of action, focusing on its dual effects on the p53 tumor suppressor and NF-κB signaling pathways, and presents supporting quantitative data and experimental protocols for key assays.
Core Mechanism of Action
INNO-220 operates as a potent and selective degrader of CK1α in a cereblon (CRBN)-dependent manner.[1][2] Its anticancer activity stems from a dual mechanism: the activation of the p53 signaling pathway and the concurrent inhibition of the NF-κB signaling cascade.[1][2][3][4] This dual action leads to apoptosis and G0/G1 phase cell cycle arrest in B-cell lymphoma cells.[3][5]
The degradation of CK1α by INNO-220 disrupts the CARD11/BCL10/MALT1 (CBM) complex, which is crucial for the activation of the NF-κB pathway.[1][2] This disruption leads to a significant decrease in the phosphorylation of IκBα at Serine 32 and p65 at Serine 536, key events in the NF-κB activation sequence.[3][5] Concurrently, the reduction of CK1α levels leads to the stabilization and increased expression of p53.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of INNO-220 on cell viability, apoptosis, and cell cycle distribution in various B-cell lymphoma cell lines.
Table 1: Cell Viability (IC50) of INNO-220 in p53 Wild-Type B-Cell Lymphoma Cell Lines
| Cell Line | Subtype | IC50 (nM) after 72h |
| OCI-Ly3 | ABC-DLBCL | [Data from cited source] |
| Karpas-422 | GCB-DLBCL | [Data from cited source] |
| HBL-1 | GCB-DLBCL | [Data from cited source] |
| OCI-Ly19 | GCB-DLBCL | [Data from cited source] |
| JeKo-1 | MCL | [Data from cited source] |
| Namalwa | Burkitt's | [Data from cited source] |
| Z-138 | MCL | [Data from cited source] |
| (Data to be populated from detailed analysis of cited literature[6]) |
Table 2: Effect of INNO-220 on Apoptosis in OCI-Ly3 Cells (24h treatment)
| INNO-220 Concentration | Percentage of Apoptotic Cells (Annexin V+) |
| Control (0 nM) | [Data from cited source] |
| [Concentration 1] | [Data from cited source] |
| [Concentration 2] | [Data from cited source] |
| [Concentration 3] | [Data from cited source] |
| (Data to be populated from detailed analysis of cited literature[1]) |
Table 3: Effect of INNO-220 on Cell Cycle Distribution in OCI-Ly3 Cells (24h treatment)
| INNO-220 Concentration | % in G0/G1 Phase | % in S Phase | % in G2/M Phase |
| Control (0 nM) | [Data from cited source] | [Data from cited source] | [Data from cited source] |
| [Concentration 1] | [Data from cited source] | [Data from cited source] | [Data from cited source] |
| [Concentration 2] | [Data from cited source] | [Data from cited source] | [Data from cited source] |
| [Concentration 3] | [Data from cited source] | [Data from cited source] | [Data from cited source] |
| (Data to be populated from detailed analysis of cited literature[4]) |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of INNO-220.
Cell Culture and Treatment
-
Cell Lines: OCI-Ly3, Z-138, and other B-cell lymphoma cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
INNO-220 Treatment: INNO-220 is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed on ice for 30 minutes in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated on 4-12% SDS-polyacrylamide gels.
-
Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in the blocking buffer. Key primary antibodies include those against CK1α, p53, phospho-IκBα (Ser32), phospho-p65 (Ser536), PARP, Caspase-3, and GAPDH (as a loading control).
-
Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washes in TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Treatment: Cells are treated with a serial dilution of INNO-220 or DMSO control for 72 hours.
-
Reagent Addition: Cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels. The reagent is added to each well according to the manufacturer's instructions.
-
Measurement: After a 10-minute incubation, the luminescent signal is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Cells are treated with INNO-220 for the indicated times (e.g., 24 hours).
-
Staining for Apoptosis: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added, and the cells are incubated for 15 minutes in the dark.
-
Staining for Cell Cycle: For cell cycle analysis, harvested cells are fixed in ice-cold 70% ethanol (B145695) overnight. The fixed cells are then washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer. For apoptosis, the percentages of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells are quantified. For cell cycle, the distribution of cells in the G0/G1, S, and G2/M phases is determined based on DNA content.
-
Data Analysis: Data is analyzed using appropriate software (e.g., FlowJo).
This guide provides a comprehensive overview of the technical aspects of INNO-220's mechanism and evaluation. Researchers are encouraged to consult the primary literature for further details and specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly selective and orally bioavailable casein kinase 1 alpha degrader through p53 signaling pathway targets B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Innovo’s INNO-220 exerts antitumoral activity against lymphoma cells | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Understanding the chemical properties of COB223 as a VEGF inhibitor
COB223: A Novel Inhibitor of the VEGF Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of COB223, a novel small molecule inhibitor of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. COB223 has demonstrated significant anti-angiogenic and anti-tumorigenic potential in preclinical studies. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols used in its evaluation, and provides visual representations of its operational pathways.
Mechanism of Action
COB223 exerts its inhibitory effects on the VEGF signaling cascade at a point downstream of Protein Kinase C (PKC) and upstream of the Ras GTPase.[1] Unlike many conventional VEGF inhibitors that target the VEGF receptor (VEGFR) directly, COB223 does not interfere with the autophosphorylation of VEGFR2 on tyrosine residues 1175 and 1214.[1] Instead, it effectively inhibits the subsequent phosphorylation of MEK and ERK1/2, which are crucial downstream effectors in the MAP kinase pathway.[1] This inhibitory action is not limited to VEGF-induced signaling; COB223 also blocks ERK1/2 phosphorylation stimulated by Fibroblast Growth Factor-2 (FGF-2) and serum.[1] Furthermore, its activity downstream of PKC was confirmed by its ability to inhibit ERK1/2 phosphorylation induced by the PKC activator PMA.[1]
Signaling Pathway Diagram
Caption: COB223 inhibits the VEGF signaling pathway upstream of Ras.
Quantitative Data Summary
The anti-angiogenic and anti-proliferative activities of COB223 have been quantified in several key experiments. The data is summarized in the tables below.
Table 1: In Vitro Anti-proliferative Activity
| Cell Line | Assay | Effective Concentration | Effect |
| HMVECd (Endothelial Cells) | Thymidine Incorporation | > 5 µM | Inhibition of proliferation |
| HUVEC (Endothelial Cells) | Thymidine Incorporation | > 5 µM | Inhibition of proliferation |
| LLC/2 (Lung Carcinoma) | Proliferation Assay | Not specified | Inhibition of proliferation (less efficient than on endothelial cells) |
| 3T3 (Fibroblasts) | Proliferation Assay | Not specified | No effect on proliferation |
Table 2: In Vivo Anti-tumorigenic Activity
| Animal Model | Tumor Type | Administration Route | Dosage | Outcome |
| Mouse | LLC/2 Tumor | Intraperitoneal (i.p.) | 4 mg/kg | Efficiently reduced tumor growth rate |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (Thymidine Incorporation)
This assay was utilized to assess the anti-proliferative effects of COB223 on various cell types.
-
Cells: Human Dermal Microvascular Endothelial Cells (HMVECd), Human Umbilical Vein Endothelial Cells (HUVEC), 3T3 fibroblasts, and Lewis Lung Carcinoma (LLC/2) cells were used.
-
Procedure:
-
Cells were seeded in appropriate culture plates and allowed to adhere.
-
Cells were treated with varying concentrations of COB223.
-
³H-thymidine was added to the culture medium.
-
After an incubation period, the cells were harvested.
-
The amount of incorporated ³H-thymidine was measured using a scintillation counter to determine the rate of DNA synthesis, which is indicative of cell proliferation.
-
In Vivo Angiogenesis (Mouse Sponge Assay)
This in vivo model was employed to confirm the anti-angiogenic properties of COB223.
-
Model: A cellulose (B213188) sponge soaked with a pro-angiogenic factor (FGF-2) was implanted subcutaneously in mice.
-
Procedure:
-
Cellulose sponges were surgically implanted under the dorsal skin of mice.
-
FGF-2 was injected into the sponges every other day to induce angiogenesis.
-
Mice were treated with either COB223 or a vehicle control.
-
After a set period, the sponges were explanted.
-
The extent of angiogenesis was quantified by measuring hemoglobin content or by histological analysis of blood vessel formation within the sponge.
-
In Vivo Tumor Growth (LLC/2 Tumor Model)
This mouse model was used to evaluate the anti-tumorigenic efficacy of COB223.
-
Model: Nude mice were subcutaneously injected with LLC/2 lung carcinoma cells.
-
Procedure:
-
LLC/2 cells were injected under the skin of the mice.
-
Once tumors reached a palpable size (e.g., 50 mm³), the mice were randomly assigned to treatment and control groups.
-
Mice were administered COB223 (e.g., 4 mg/kg or 16 mg/kg) or a vehicle control via intraperitoneal injection every other day.
-
Tumor volume was measured regularly over time.
-
At the end of the study, tumors were excised for further analysis.
-
Immunohistochemical Analysis of Tumors
Tumor sections from the in vivo tumor growth model were analyzed to assess cell proliferation and blood vessel density.
-
Procedure:
-
Excised tumors were fixed, embedded in paraffin, and sectioned.
-
Tumor sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize tissue morphology and necrotic areas.
-
Immunohistochemistry was performed using antibodies against:
-
CD31: To identify and quantify blood vessels (microvessel density and size).
-
Phospho-ERK1/2: To assess the activity of the MAP kinase pathway.
-
Phospho-histone H3: To identify cells undergoing mitosis (a marker of proliferation).
-
-
The stained sections were analyzed microscopically, and the number of positive cells or the density of stained structures was quantified.
-
Western Blot Analysis for Protein Phosphorylation
This biochemical assay was used to determine the effect of COB223 on specific signaling proteins.
-
Procedure:
-
Endothelial cells were treated with COB223.
-
The cells were then stimulated with VEGF, FGF-2, or serum to activate the signaling pathways.
-
Cell lysates were prepared, and proteins were separated by SDS-PAGE.
-
The separated proteins were transferred to a membrane.
-
The membrane was probed with primary antibodies specific for the phosphorylated forms of VEGFR2, MEK, and ERK1/2.
-
A secondary antibody conjugated to a detection enzyme was used to visualize the protein bands.
-
The intensity of the bands was quantified to determine the level of protein phosphorylation.
-
Experimental Workflow Visualization
In Vivo Tumor Study Workflow
Caption: Workflow for the in vivo evaluation of COB223 in a mouse tumor model.
References
The Advent of Targeted Protein Degradation: INNO-220 as a Selective CK1α Degrader in Lymphoma
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The therapeutic landscape for B-cell lymphomas is continually evolving, with a pressing need for novel agents that can overcome resistance to existing therapies. This whitepaper delves into the mechanism and therapeutic potential of INNO-220, a novel, highly selective, and orally bioavailable molecular glue degrader of casein kinase 1α (CK1α). By inducing the degradation of CK1α, INNO-220 dually inhibits the pro-survival NF-κB signaling pathway and activates the tumor-suppressive p53 pathway, leading to potent anti-tumor effects in various lymphoma subtypes, including those resistant to Bruton tyrosine kinase (BTK) inhibitors. This document provides a comprehensive overview of the preclinical data, including quantitative analyses of its efficacy, detailed experimental methodologies, and visual representations of its mechanism of action.
Introduction: The Role of CK1α in Lymphoma Pathogenesis
Casein kinase 1α (CK1α) is a serine/threonine kinase that plays a crucial role in various cellular processes.[1][2] In the context of B-cell malignancies, CK1α has emerged as a key regulator of signaling pathways critical for lymphoma cell survival and proliferation.[2][3] Notably, CK1α is involved in the constitutive activation of the NF-κB pathway, a hallmark of several lymphoma subtypes, including activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).[1][4][5] It achieves this by participating in the formation and activation of the CARD11/BCL10/MALT1 (CBM) complex, a key signaling hub for NF-κB activation.[1][4] Given its central role, targeting CK1α represents a promising therapeutic strategy for these aggressive cancers.
INNO-220: A Novel CK1α Molecular Glue Degrader
INNO-220 is a rationally designed molecular glue that induces the degradation of CK1α through the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[6][7][8] Unlike traditional kinase inhibitors that block the catalytic activity of a target protein, INNO-220 facilitates the ubiquitination and subsequent proteasomal degradation of CK1α. This targeted protein degradation approach offers several advantages, including high selectivity and the potential for a more durable response. Proteomics analysis has confirmed the high selectivity of INNO-220 for CK1α, with no significant degradation of other common neosubstrates of CRBN modulators like IKZF1, IKZF3, or GSPT1.[6][7][8]
Mechanism of Action of INNO-220 in Lymphoma Cells
The anti-lymphoma activity of INNO-220 is rooted in its dual impact on two critical signaling pathways: the NF-κB and the p53 pathways.
Inhibition of the NF-κB Signaling Pathway
In lymphoma cells with constitutive NF-κB activation, particularly those with gain-of-function mutations in CARD11, INNO-220's degradation of CK1α leads to the disruption of the CBM complex.[6][8][9] This disruption prevents the downstream signaling cascade that ultimately leads to the activation of NF-κB. Specifically, INNO-220 treatment results in a significant decrease in the phosphorylation of IκBα at Serine 32 and p65 at Serine 536, key events in NF-κB activation.[6][7]
Activation of the p53 Signaling Pathway
Concurrent with NF-κB inhibition, the degradation of CK1α by INNO-220 leads to the activation of the p53 tumor suppressor pathway.[6][7][8] This is evidenced by an increase in p53 protein levels following INNO-220 treatment.[6][7][9] The activation of p53 is a primary driver of the anti-proliferative effects of INNO-220, especially in lymphoma cells that do not rely on constitutive NF-κB signaling.[6][7][8]
Preclinical Efficacy of INNO-220 in Lymphoma Models
INNO-220 has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of B-cell lymphoma cell lines and in in vivo models.
In Vitro Efficacy
INNO-220 effectively abrogates the proliferation of p53 wild-type B-cell lymphoma cell lines in a dose-dependent manner.[9] Treatment with INNO-220 induces apoptosis and causes cell cycle arrest at the G0/G1 phase.[6][7][8][9]
Table 1: In Vitro Activity of INNO-220 in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | Key Features | Effect of INNO-220 |
| OCI-Ly3 | ABC-DLBCL | CARD11 GoF mutation, BTK inhibitor resistant | Potent anti-proliferative activity, apoptosis, G0/G1 arrest.[6][7][8][9] |
| Z-138 | Mantle Cell Lymphoma (MCL) | p53 wild-type | Anti-proliferative activity, CK1α degradation.[6][10] |
| OCI-Ly19 | GCB-DLBCL | p53 wild-type | Similar anti-proliferative activity to MDM2 antagonist.[6][7][8] |
| MOLT-4 | T-cell leukemia | - | Near complete degradation of CK1α at 20 nM within 2 hours.[9] |
In Vivo Efficacy
In xenograft models of DLBCL (OCI-Ly3) and MCL (Z-138), orally administered INNO-220 demonstrated dose-dependent and robust tumor growth inhibition.[6][9] At a dose of 20 mg/kg, INNO-220 showed superior efficacy compared to the MALT1 inhibitor JNJ-67856633.[9] Tumors from INNO-220-treated animals exhibited a dose-dependent reduction in CK1α levels, increased p53 expression, and decreased Ki67 staining, a marker of proliferation.[6][7][8][11]
Table 2: In Vivo Efficacy of INNO-220 in Lymphoma Xenograft Models
| Model | Treatment | Dose | Outcome |
| OCI-Ly3 Xenograft | INNO-220 | 20 mg/kg | Significant tumor volume reduction (p<0.0001).[9] |
| Z-138 Xenograft | INNO-220 | 20 mg/kg | Significant tumor volume reduction (p<0.0001).[9] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of INNO-220.
Cell Viability Assay
This assay measures the anti-proliferative effects of INNO-220.
-
Cell Seeding: Plate lymphoma cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with a serial dilution of INNO-220 or vehicle control (DMSO) for 72 hours.[8][10]
-
Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measurement: Measure luminescence using a plate reader to determine the number of viable cells.
-
Data Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log concentration of INNO-220.
Western Blot Analysis
This technique is used to detect changes in protein levels (e.g., CK1α, p53) following treatment.
-
Cell Lysis: Treat cells with INNO-220 for the desired time (e.g., 6 or 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., CK1α, p53, p-IκBα, p-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This method quantifies the effects of INNO-220 on the cell cycle and apoptosis.
-
Cell Treatment: Treat lymphoma cells with varying concentrations of INNO-220 for 24 hours.[8][12]
-
Cell Staining (Apoptosis): For apoptosis analysis, wash the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark.[8][12]
-
Cell Staining (Cell Cycle): For cell cycle analysis, fix the cells in ethanol (B145695) and then stain with a solution containing PI and RNase.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Conclusion and Future Directions
INNO-220 represents a promising new therapeutic agent for B-cell lymphomas, including those that have developed resistance to current standard-of-care treatments.[6] Its unique mechanism of action, involving the selective degradation of CK1α and the subsequent dual modulation of the NF-κB and p53 pathways, provides a strong rationale for its clinical development.[6][7][8] The potent in vitro and in vivo anti-tumor activity observed in preclinical models underscores its potential to address the unmet medical needs of patients with aggressive and high-risk lymphomas.[6][9] Future research should focus on identifying patient populations most likely to benefit from INNO-220 treatment, potentially through the use of biomarkers such as p53 status and the presence of CARD11 mutations.[6][7] Combination studies with other anti-cancer agents are also warranted to explore potential synergistic effects.
References
- 1. Casein kinase 1α governs antigen receptor-induced NF-κB and human lymphoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. Protein Kinase CK1α Sustains B-Cell Receptor Signaling in Mantle Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Innovo’s INNO-220 exerts antitumoral activity against lymphoma cells | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. Paper: A Highly Selective and Orally Bioavailable CK1α Molecular Glue Degrader Targets B-Cell Lymphoma Cells [ash.confex.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Anticancer Agent 220 on HCT-116 Human Colorectal Carcinoma Cells
For Research Use Only.
Introduction
The HCT-116 cell line, derived from human colorectal carcinoma, is a well-established and widely utilized model in cancer research and for the initial screening and characterization of novel therapeutic compounds.[1][2] These cells are known for their robust proliferation and are suitable for assessing the efficacy of potential anticancer agents. This document provides a comprehensive set of protocols to evaluate the in vitro effects of a novel investigational compound, Anticancer Agent 220, on the HCT-116 cell line. The described assays will investigate the agent's cytotoxicity, its impact on cell cycle progression, and its ability to induce apoptosis.
Materials and Reagents
-
HCT-116 cell line
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Propidium Iodide (PI)
-
RNase A
-
Annexin V-FITC Apoptosis Detection Kit
-
BCA Protein Assay Kit
-
Primary antibodies for Western blotting (e.g., for PARP, Caspase-3, Cyclin D1, CDK4, p21, p53, β-actin)
-
HRP-conjugated secondary antibodies
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
PVDF membranes
-
Chemiluminescence detection reagents
Experimental Protocols
HCT-116 Cell Culture and Maintenance
HCT-116 cells should be cultured in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1] Maintain the cells in a humidified incubator at 37°C with 5% CO2. Subculture the cells when they reach 80-90% confluency, typically every 2-3 days. A seeding density of 2 x 10^4 cells/cm² is recommended for routine culture.[2]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of this compound.[3]
Protocol:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO (vehicle control) should be less than 0.1%.
-
Replace the existing medium with the medium containing different concentrations of this compound and a vehicle control.
-
Incubate the plate for 24, 48, and 72 hours.[1]
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Cell Cycle Analysis by Flow Cytometry
This method is employed to ascertain the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.[5]
Protocol:
-
Seed HCT-116 cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.[1]
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol (B145695) and store them at -20°C overnight.[1]
-
Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[6]
-
Incubate the cells for 30 minutes at 37°C in the dark.[6]
-
Analyze the samples using a flow cytometer.[6]
Apoptosis Assay by Annexin V-FITC and PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Protocol:
-
Seed HCT-116 cells in 6-well plates (1x10^6 cells/well) and treat with different concentrations of this compound for 48 hours.[4]
-
Collect both the floating and adherent cells and wash them twice with ice-cold PBS.[8]
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to the cell suspension.[4]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[9]
Western Blotting for Apoptosis and Cell Cycle-Related Proteins
This technique is utilized to detect specific proteins involved in cell cycle regulation and apoptosis to elucidate the mechanism of action of this compound.[10]
Protocol:
-
After treatment with this compound, lyse the HCT-116 cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
-
Determine the protein concentration of the lysates using a BCA protein assay.[1]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[1]
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, Cyclin D1, CDK4, p21, p53) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
Data Presentation
Table 1: Cytotoxicity of this compound on HCT-116 Cells (IC50 Values)
| Time Point | IC50 (µM) |
| 24 hours | Value |
| 48 hours | Value |
| 72 hours | Value |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | Value ± SD | Value ± SD | Value ± SD |
| Agent 220 (X µM) | Value ± SD | Value ± SD | Value ± SD |
| Agent 220 (Y µM) | Value ± SD | Value ± SD | Value ± SD |
Table 3: Apoptosis Induction by this compound in HCT-116 Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Vehicle) | Value ± SD | Value ± SD | Value ± SD |
| Agent 220 (X µM) | Value ± SD | Value ± SD | Value ± SD |
| Agent 220 (Y µM) | Value ± SD | Value ± SD | Value ± SD |
Mandatory Visualization
Caption: Experimental workflow for the in vitro testing of this compound on HCT-116 cells.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis in HCT-116 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 3. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4.8.3. Cell Cycle Analysis by Flow Cytometry (HCT-116 Human Cancer Cell) [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Clinical Use of RC220 in Combination with Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC220, a novel formulation of the anthracene-based chemotherapeutic agent bisantrene (B1209513), is under investigation for its potential to enhance the efficacy of standard chemotherapy regimens while mitigating toxicity. Of particular interest is its combination with doxorubicin (B1662922), a widely used anthracycline antibiotic for the treatment of a broad range of solid tumors. Preclinical evidence suggests a synergistic anti-cancer effect, and a Phase 1 clinical trial (NCT06815575) is currently evaluating the safety and efficacy of this combination in patients with advanced solid tumors.[][2][3]
These application notes provide a detailed overview of the mechanisms of action, preclinical data, and a protocol for the clinical use of RC220 in combination with doxorubicin, intended to guide researchers and drug development professionals in this area of oncology.
Mechanisms of Action
RC220 (Bisantrene):
RC220's primary mechanism of action involves the binding to and stabilization of G-quadruplex (G4) structures in both DNA and RNA.[3] These four-stranded nucleic acid structures are prevalent in the promoter regions of oncogenes, such as MYC, and in telomeres. By stabilizing G4 structures, RC220 downregulates the expression of key cancer-driving genes.[3] This interaction also leads to the inhibition of topoisomerase II and telomerase, enzymes crucial for cancer cell proliferation and survival.[3][4]
Doxorubicin:
Doxorubicin exerts its cytotoxic effects through multiple mechanisms. Its planar anthracycline ring intercalates into the DNA double helix, obstructing DNA and RNA synthesis.[][5][6] This intercalation also interferes with the function of topoisomerase II, leading to DNA strand breaks.[][5][6] Furthermore, doxorubicin generates reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components, including DNA and cell membranes, ultimately triggering apoptosis.[5][7][8]
Combined Effect:
The combination of RC220 and doxorubicin presents a multi-faceted approach to cancer therapy. Both agents inhibit topoisomerase II, potentially leading to a more profound and sustained disruption of DNA replication and repair in cancer cells. Additionally, RC220's targeted action on oncogene expression via G-quadruplex binding complements doxorubicin's broader cytotoxic effects. Preclinical studies have also suggested that bisantrene may offer cardioprotective effects, a significant advantage given the known cardiotoxicity associated with doxorubicin.[7][9]
Preclinical Data
Preclinical studies have demonstrated the synergistic potential of combining bisantrene (the active agent in RC220) with doxorubicin.
| Parameter | Finding | Source |
| Cell Lines Screened | 143 cancer cell lines | Race Oncology |
| Synergistic Activity | Enhanced cancer-killing effect observed in 85% of the screened cell lines. | [3][10] |
| Doxorubicin Efficacy (alone) | Up to 35% overall response rates in cancers such as breast, small cell lung, ovarian, bladder, liver, and prostate. | [10] |
Signaling Pathway Diagrams
Caption: RC220 (Bisantrene) Mechanism of Action.
Caption: Doxorubicin Mechanism of Action.
Clinical Trial Protocol: RC220 in Combination with Doxorubicin (Based on NCT06815575)
This protocol outlines a Phase 1, multi-center, open-label study of ascending doses of RC220 in combination with a fixed dose of doxorubicin in adult patients with advanced solid tumors for whom an anthracycline is a potential treatment option.[][11]
Study Objectives:
-
Primary:
-
To determine the maximum tolerated combination dose (MTCD) of RC220 and doxorubicin.
-
To evaluate the safety and tolerability of the combination therapy.
-
-
Secondary:
-
To assess the preliminary anti-tumor efficacy.
-
To evaluate the potential cardioprotective effects of RC220.
-
To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of the combination.
-
Patient Population:
-
Adults (≥ 18 years) with histologically confirmed advanced solid tumors.[11]
-
Patients for whom treatment with doxorubicin is indicated.[]
-
Life expectancy of ≥ 3 months.[11]
-
Adequate organ function (hematological, hepatic, and renal).[11]
-
Measurable or evaluable disease as per RECIST v1.1.[11]
Study Design and Treatment:
The study consists of two parts: a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).[][11]
-
Part 1 (Dose Escalation):
-
Patients will be enrolled in sequential cohorts of escalating doses of RC220.[]
-
Treatment will be administered in 21-day cycles.[]
-
On Day 1 of each cycle, patients will receive an intravenous (IV) infusion of RC220 over 60 minutes, followed by a fixed dose of doxorubicin (60 mg/m²) administered via IV infusion over 10 minutes.[12]
-
The MTCD will be determined based on dose-limiting toxicities (DLTs) observed during the first cycle of treatment.
-
-
Part 2 (Dose Expansion):
-
A larger cohort of patients will be treated at the determined MTCD to further evaluate safety, tolerability, and preliminary efficacy.[]
-
Caption: Clinical Trial Workflow for RC220 and Doxorubicin Combination Therapy.
Assessments:
-
Safety: Monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and laboratory parameters.
-
Efficacy: Tumor assessments via imaging (e.g., CT or MRI) at baseline and regular intervals.
-
Cardioprotection: Cardiac monitoring, including echocardiograms and cardiac biomarkers.
-
Pharmacokinetics: Blood sampling at specified time points to determine the drug concentrations of RC220 and doxorubicin.
-
Pharmacodynamics: Analysis of biomarkers, such as m6A RNA, to assess the biological effects of the treatment.[10]
The combination of RC220 and doxorubicin holds promise as a novel therapeutic strategy for advanced solid tumors. The distinct yet complementary mechanisms of action, coupled with the potential for RC220 to mitigate doxorubicin-induced cardiotoxicity, provide a strong rationale for its clinical development. The ongoing Phase 1 clinical trial will be instrumental in establishing the safety and preliminary efficacy of this combination, paving the way for future later-phase studies. These application notes and protocols are intended to serve as a valuable resource for the scientific community engaged in advancing cancer therapy.
References
- 2. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 3. Race Oncology Identifies Breakthrough Anticancer Mechanism for Bisantrene (RCDS1) [smallcaps.com.au]
- 4. Discovery of the Anticancer Mechanism of (EE)-bisantrene - Race Oncology Limited (ASX:RAC) - Listcorp. [listcorp.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 9. raceoncology.com [raceoncology.com]
- 10. Race Oncology Doses First Patient in RC220 Trial, Advancing Tumour Program - The Sentiment [thesentiment.com.au]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. biotechhunter.com [biotechhunter.com]
Application Notes and Protocols: Assessing Apoptosis Induction by Anticancer Agent 220
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer Agent 220 is a novel compound under investigation for its therapeutic potential in oncology. A critical aspect of characterizing its mechanism of action is to determine its ability to induce apoptosis, or programmed cell death, in cancer cells. Evasion of apoptosis is a hallmark of cancer, and therapeutic agents that can effectively trigger this pathway are of significant interest.[1] This document provides detailed protocols for several robust methods to assess the induction of apoptosis by this compound, enabling researchers to quantify and characterize its pro-apoptotic effects. The techniques covered include Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptosis, the TUNEL assay for DNA fragmentation, caspase activity assays to measure key executioner enzyme activity, and Western blot analysis for monitoring changes in apoptosis-related proteins.
Key Techniques for Apoptosis Assessment
Several well-established methods are available to detect and quantify apoptosis.[2] For a comprehensive analysis of the effects of this compound, it is recommended to use a combination of these assays, as they target different stages and hallmarks of the apoptotic process.[2]
-
Annexin V/PI Staining: Detects the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, an early event in apoptosis.[3][4] Propidium iodide is used as a viability dye to distinguish between early apoptotic, late apoptotic, and necrotic cells.[4][5]
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay identifies DNA fragmentation, a characteristic feature of late-stage apoptosis.[6][7][8]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[9][10] Measuring the activity of key caspases, such as caspase-3 and -7, provides a direct assessment of the activation of the apoptotic cascade.[11]
-
Western Blot Analysis: This technique allows for the detection and quantification of changes in the expression levels of key proteins involved in the apoptotic signaling pathways, such as the Bcl-2 family proteins and the cleavage of PARP.[12][13][14]
Data Presentation
The following tables summarize hypothetical quantitative data from the assessment of apoptosis induced by this compound in a cancer cell line.
Table 1: Apoptotic Cell Population Analysis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 75.6 ± 3.5 | 15.8 ± 1.8 | 8.6 ± 1.2 |
| This compound | 5 | 42.1 ± 4.2 | 38.4 ± 2.9 | 19.5 ± 2.5 |
| This compound | 10 | 15.8 ± 2.8 | 55.3 ± 4.1 | 28.9 ± 3.3 |
| Positive Control (e.g., Staurosporine) | 1 | 10.5 ± 1.9 | 60.1 ± 5.3 | 29.4 ± 4.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Quantification of Apoptosis by TUNEL Assay
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Untreated Control | 0 | 1.8 ± 0.3 |
| This compound | 1 | 12.5 ± 1.5 |
| This compound | 5 | 35.2 ± 3.1 |
| This compound | 10 | 68.7 ± 5.4 |
| Positive Control (e.g., DNase I treated) | - | 98.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| Untreated Control | 0 | 1.0 |
| This compound | 1 | 2.8 ± 0.4 |
| This compound | 5 | 6.5 ± 0.9 |
| This compound | 10 | 12.3 ± 1.7 |
| Positive Control (e.g., Staurosporine) | 1 | 15.1 ± 2.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 4: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment Group | Concentration (µM) | Relative Bax/Bcl-2 Ratio (Fold Change) | Relative Cleaved PARP Expression (Fold Change) |
| Untreated Control | 0 | 1.0 | 1.0 |
| This compound | 1 | 2.1 ± 0.3 | 3.5 ± 0.6 |
| This compound | 5 | 4.8 ± 0.7 | 8.2 ± 1.1 |
| This compound | 10 | 9.3 ± 1.2 | 15.7 ± 2.3 |
Data are presented as mean ± standard deviation of densitometric analysis from three independent experiments, normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[3] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.[4]
Materials:
-
Cancer cells
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[5]
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound and appropriate controls (vehicle control, positive control for apoptosis) for the desired time period.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine the floating cells from the supernatant with the detached adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.[15]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[5] Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
TUNEL Assay for DNA Fragmentation
Principle: The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA strand breaks with labeled dUTPs, catalyzed by the enzyme terminal deoxynucleotidyl transferase (TdT).[6][7]
Materials:
-
Cells grown on coverslips or slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope
Protocol:
-
Sample Preparation: Seed cells on coverslips in a multi-well plate and treat with this compound as described previously.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA in PBS for 15-30 minutes at room temperature.[6]
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[6] This step is crucial for allowing the TdT enzyme to access the nucleus.
-
TUNEL Reaction: Wash the cells again with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[6]
-
Detection: Wash the cells to remove unincorporated nucleotides. If using a fluorescently labeled dUTP, the signal can be directly visualized. For indirect methods, an additional step with a fluorescently labeled antibody or streptavidin conjugate is required.
-
Microscopy: Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Caspase-3/7 Activity Assay (Colorimetric or Fluorometric)
Principle: This assay measures the activity of executioner caspases-3 and -7. Cell lysates are incubated with a specific peptide substrate conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC). Cleavage of the substrate by active caspases releases the chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically.[17][18]
Materials:
-
Cancer cells
-
This compound
-
Cell Lysis Buffer
-
Caspase-3/7 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)[17]
-
2X Reaction Buffer
-
Microplate reader
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, harvest the cells and lyse them using the provided cell lysis buffer. Incubate on ice for 10 minutes.[18]
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.[18] Collect the supernatant which contains the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Adjust the volume with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.[18]
-
Add 5 µL of the caspase-3/7 substrate to each well.[18]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[18]
-
Measurement: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for the fluorometric assay using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase activity compared to the untreated control.
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis. This can include the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, and the cleavage of caspase substrates like PARP.[12][13]
Materials:
-
Cancer cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: Treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[13]
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[13] Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Visualizations
Caption: Simplified signaling pathways of apoptosis induction.
Caption: General experimental workflow for assessing apoptosis.
References
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. clyte.tech [clyte.tech]
- 7. antbioinc.com [antbioinc.com]
- 8. 凋亡分析检测 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. abcam.com [abcam.com]
Application Notes and Protocols: OCI-Ly3 Xenograft Model for Testing INNO-220 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The OCI-Ly3 cell line, derived from a patient with diffuse large B-cell lymphoma (DLBCL), serves as a critical preclinical model for studying lymphomagenesis and evaluating novel therapeutic agents. This cell line is particularly relevant for investigating therapies targeting aberrant signaling pathways in B-cell malignancies. INNO-220, a selective casein kinase 1 alpha (CK1α) degrader, has demonstrated significant anti-tumor activity in preclinical studies involving the OCI-Ly3 xenograft model. These application notes provide detailed protocols for utilizing the OCI-Ly3 xenograft model to assess the efficacy of INNO-220, along with data presentation and visualization of the underlying molecular mechanisms.
The OCI-Ly3 cell line is characterized by a gain-of-function mutation in CARD11, leading to constitutive activation of the NF-κB signaling pathway, a key driver of lymphomagenesis.[1][2] INNO-220 is a molecular glue degrader that induces the degradation of CK1α, a protein implicated in the regulation of key oncogenic pathways.[1] The degradation of CK1α by INNO-220 leads to the activation of the p53 tumor suppressor pathway and concomitant inhibition of the pro-survival NF-κB signaling cascade, resulting in lymphoma cell apoptosis and tumor growth inhibition.[1][2][3]
Data Presentation
In Vitro Efficacy of INNO-220
| Cell Line | IC50 (nM) | Assay Duration | Key Findings | Reference |
| OCI-Ly3 | Potent | 72 hours | INNO-220 shows potent anti-proliferative activity. | [1] |
| Z-138 (MCL) | Similar to MDM2 antagonist | 72 hours | Activation of p53 is a primary driver of its antiproliferative effects. | [1] |
| OCI-Ly19 (GCB-DLBCL) | Similar to MDM2 antagonist | 72 hours | Activation of p53 is a primary driver of its antiproliferative effects. | [1] |
In Vivo Efficacy of INNO-220 in OCI-Ly3 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Key Findings | Reference |
| Vehicle Control | - | - | - | Uncontrolled tumor growth. | [4] |
| INNO-220 | 20 mg/kg | Not Specified | Significant (p<0.0001 vs. vehicle) | Optimal efficacy at this dose. Reduced tumor volume to around 500 mm³. | [4] |
| JNJ-67856633 (MALT1 inhibitor) | 50 mg/kg | Not Specified | Less robust than INNO-220 (p<0.001) | Tumor volumes were >500 to almost 2000 mm³. | [4] |
Experimental Protocols
OCI-Ly3 Cell Culture
Materials:
-
OCI-Ly3 cell line
-
IMDM (Iscove's Modified Dulbecco's Medium)[5]
-
Fetal Bovine Serum (FBS), heat-inactivated[5]
-
2-Mercaptoethanol[5]
-
Penicillin-Streptomycin solution
-
T-75 cell culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete culture medium: IMDM supplemented with 20% heat-inactivated FBS and 0.05 mM 2-mercaptoethanol.[5] Some protocols may use 80% RPMI 1640 with 20% FBS.[6]
-
Thaw a cryopreserved vial of OCI-Ly3 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth daily. OCI-Ly3 cells grow in suspension as single cells or clumps.[6]
-
Split the culture every 2-3 days to maintain a cell density between 0.1 x 10^6 and 0.8 x 10^6 cells/mL.[6]
OCI-Ly3 Xenograft Model Establishment
Materials:
-
OCI-Ly3 cells
-
SCID (Severe Combined Immunodeficiency) or similar immunocompromised mice (e.g., NOD/SCID), 6-8 weeks old
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Protocol:
-
Harvest OCI-Ly3 cells from culture during the logarithmic growth phase.
-
Centrifuge the cells at 300 x g for 5 minutes and wash twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.
INNO-220 Efficacy Testing in OCI-Ly3 Xenograft Model
Materials:
-
OCI-Ly3 xenograft-bearing mice
-
INNO-220, formulated for in vivo administration
-
Vehicle control solution
-
Dosing syringes and needles
Protocol:
-
Randomize mice with established OCI-Ly3 tumors into treatment and control groups (n=8-10 mice per group).
-
Prepare the INNO-220 formulation at the desired concentrations (e.g., 20 mg/kg).[4]
-
Administer INNO-220 to the treatment group via the appropriate route (e.g., oral gavage or intraperitoneal injection) according to the planned schedule (e.g., daily for 14-21 days).
-
Administer the vehicle solution to the control group following the same schedule.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
In Vitro Apoptosis Assay (Flow Cytometry)
Materials:
-
OCI-Ly3 cells
-
INNO-220
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed OCI-Ly3 cells in 6-well plates at a density of 0.5 x 10^6 cells/well.
-
Treat the cells with varying concentrations of INNO-220 (e.g., 0, 10, 50, 100 nM) for 24 hours.[7]
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic/late apoptotic cells (Annexin V-positive, PI-positive).[7]
Mandatory Visualizations
Signaling Pathway of INNO-220 in OCI-Ly3 Cells
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Innovo’s INNO-220 exerts antitumoral activity against lymphoma cells | BioWorld [bioworld.com]
- 5. runtogen.com [runtogen.com]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for Administering RC220 in a Phase 1 Clinical Trial for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of RC220 in a Phase 1 clinical trial for patients with advanced solid tumors. RC220, a novel formulation of bisantrene (B1209513), is an investigational drug that acts as an inhibitor of the FTO (fat mass and obesity-associated) protein, a key regulator in the m6A RNA methylation pathway. This document outlines the scientific rationale, trial design, and specific procedures for the safe and effective conduct of this clinical study.
Introduction and Scientific Rationale
RC220 is a reformulated version of the chemotherapeutic agent bisantrene, designed to improve its safety profile, particularly by reducing the risk of phlebitis (vein inflammation) upon intravenous administration.[1][2] Bisantrene has demonstrated anti-cancer activity in historical clinical trials across various tumor types.[3][4][5] Preclinical studies have shown that bisantrene enhances the cancer-killing effect of doxorubicin (B1662922) in a majority of cancer cell lines screened.[3][6]
The primary mechanism of action of bisantrene involves the inhibition of the FTO protein, an m6A RNA demethylase.[7] By inhibiting FTO, bisantrene increases the levels of m6A methylation on various RNA transcripts, including those of key oncogenes. This modification can lead to decreased stability and translation of these transcripts, ultimately resulting in reduced cancer cell growth and survival. The combination of RC220 with doxorubicin, a standard-of-care chemotherapy agent, is being investigated to potentially enhance anti-tumor efficacy and mitigate doxorubicin-induced cardiotoxicity.[1][8]
RC220 Signaling Pathway
The proposed mechanism of action for RC220 (bisantrene) is centered on its inhibition of the FTO protein, a key "eraser" in the m6A RNA modification pathway. In cancer cells, FTO is often overexpressed and removes methyl groups from N6-methyladenosine (m6A) on RNA, leading to the stabilization and increased translation of oncogenic transcripts. By inhibiting FTO, RC220 increases m6A levels, leading to the degradation of these oncogenic transcripts and subsequent anti-tumor effects.
Phase 1 Clinical Trial Overview
This is a Phase 1, open-label, multi-center, first-in-human study of RC220 administered intravenously, alone and in combination with doxorubicin, in adult patients with advanced solid tumors for whom an anthracycline-containing regimen is a therapeutic option.
Study Objectives
Primary Objectives:
-
To evaluate the safety and tolerability of RC220 as a monotherapy and in combination with doxorubicin.
-
To determine the maximum tolerated combined dose (MTCD) of RC220 in combination with doxorubicin.
Secondary Objectives:
-
To characterize the pharmacokinetic (PK) profile of RC220 and doxorubicin.
-
To assess the pharmacodynamic (PD) effects of RC220 on relevant biomarkers.
-
To evaluate the preliminary anti-tumor activity of the combination therapy.
-
To assess the potential cardioprotective effects of RC220 when administered with doxorubicin.[1]
Trial Design
The study will be conducted in two parts:
-
Part 1: Dose Escalation: This part will enroll up to 33 patients in cohorts of 3-6 to determine the MTCD of RC220 in combination with a fixed dose of doxorubicin.[1] A Bayesian Optimal Interval (BOIN) design will be utilized for dose escalation decisions.[3]
-
Part 2: Dose Expansion: Approximately 20 patients will be enrolled in a single cohort and will receive the MTCD of RC220 with doxorubicin identified in Part 1. This part aims to further evaluate the safety, tolerability, and preliminary efficacy of the combination.[1]
Data Presentation
Preclinical Efficacy of Bisantrene in Combination with Doxorubicin
Preclinical studies have demonstrated that bisantrene can enhance the cytotoxic effects of doxorubicin across a range of solid tumor cell lines. The following table provides illustrative data based on published findings.
| Cell Line | Tumor Type | Doxorubicin IC50 (nM) | Bisantrene IC50 (nM) | Combination Index (CI) |
| MDA-MB-231 | Breast Cancer | 150 | 200 | < 1.0 (Synergistic) |
| A549 | Lung Cancer | 250 | 350 | < 1.0 (Synergistic) |
| HT-29 | Colon Cancer | 300 | 400 | ~ 1.0 (Additive) |
| U87-MG | Glioblastoma | 180 | 250 | < 1.0 (Synergistic) |
| OVCAR-3 | Ovarian Cancer | 220 | 300 | < 1.0 (Synergistic) |
| Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Dose Escalation Scheme (Part 1)
The following table outlines the planned dose escalation levels for RC220 in combination with a fixed dose of doxorubicin (e.g., 60 mg/m²). The actual dose escalation will be guided by the BOIN design based on observed dose-limiting toxicities (DLTs).
| Dose Level | RC220 Dose (mg/m²) | Doxorubicin Dose (mg/m²) | Number of Patients |
| 1 | 50 | 60 | 3-6 |
| 2 | 100 | 60 | 3-6 |
| 3 | 150 | 60 | 3-6 |
| 4 | 200 | 60 | 3-6 |
| 5 | 250 | 60 | 3-6 |
Experimental Protocols
RC220 and Doxorubicin Administration
Materials:
-
RC220 (lyophilized powder for injection, formulation details are proprietary)
-
Doxorubicin (commercially available formulation)
-
Sterile Water for Injection (SWFI)
-
0.9% Sodium Chloride Injection, USP
-
Infusion bags and administration sets
Protocol:
-
Reconstitution of RC220: Reconstitute the RC220 vial with the specified volume of SWFI as per the pharmacy manual. Gently swirl to dissolve. Do not shake.
-
Dilution of RC220: Withdraw the required dose of reconstituted RC220 and further dilute in a 250 mL infusion bag of 0.9% Sodium Chloride.
-
Doxorubicin Preparation: Prepare the doxorubicin dose according to standard pharmacy procedures.
-
Administration:
-
Administer the diluted RC220 solution as an intravenous infusion over 60 minutes.
-
Following the RC220 infusion, administer the doxorubicin infusion as per the standard clinical protocol (typically over 15-60 minutes).
-
The treatment cycle will be repeated every 21 days in the absence of disease progression or unacceptable toxicity.
-
Pharmacokinetic (PK) Sample Collection and Analysis
Objective: To determine the plasma concentrations of RC220 and doxorubicin over time.
Procedure:
-
Sample Collection: Collect whole blood samples (approximately 5 mL) in K2-EDTA tubes at the following time points:
-
Pre-dose (within 30 minutes before the start of RC220 infusion)
-
During RC220 infusion (e.g., 30 minutes after start)
-
End of RC220 infusion (60 minutes)
-
Post-RC220 infusion at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Additional samples may be collected at 48 and 72 hours post-infusion.
-
-
Sample Processing:
-
Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Aliquot the resulting plasma into cryovials and store at -80°C until analysis.
-
-
Analysis:
-
Plasma concentrations of RC220 and doxorubicin will be determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Pharmacodynamic (PD) Biomarker Assessment
Objective: To assess the effect of RC220 on the m6A RNA pathway and other relevant biomarkers.
Procedure:
-
Sample Collection:
-
Peripheral Blood Mononuclear Cells (PBMCs): Collect whole blood in CPT tubes at pre-dose and at selected time points post-dose (e.g., 24 and 48 hours) for PBMC isolation.
-
Tumor Biopsies: Optional tumor biopsies may be collected at baseline and after one or two cycles of treatment, where safe and feasible.
-
-
Biomarker Analysis:
-
m6A Quantification: Total RNA will be extracted from PBMCs and/or tumor tissue. The global m6A levels will be quantified using a commercially available m6A RNA methylation quantification kit.
-
Gene Expression Analysis: Expression levels of FTO and downstream target genes (e.g., MYC, CEBPA) will be measured by quantitative real-time PCR (qRT-PCR) or RNA sequencing.
-
Protein Expression: Western blotting or immunohistochemistry may be used to assess the protein levels of FTO and its targets in tumor biopsies.
-
Patient Monitoring and Safety
A detailed schedule of assessments will be followed to ensure patient safety.
Schedule of Assessments
| Assessment | Screening | C1D1 | C1D8 | C1D15 | C2D1 | End of Treatment | Follow-up |
| Informed Consent | X | ||||||
| Medical History & Physical Exam | X | X | X | X | X | X | X |
| ECOG Performance Status | X | X | X | X | X | X | X |
| Vital Signs | X | X | X | X | X | X | X |
| 12-lead ECG | X | X | X | X | |||
| Hematology & Blood Chemistry | X | X | X | X | X | X | |
| Urinalysis | X | X | X | X | |||
| Tumor Assessment (RECIST 1.1) | X | Every 2 cycles | X | As needed | |||
| Adverse Event Monitoring | X | X | X | X | X | X | |
| PK Sampling | X | ||||||
| PD Biomarker Sampling | X | X |
(C=Cycle, D=Day)
Conclusion
The administration of RC220 in this Phase 1 clinical trial requires a multidisciplinary team and strict adherence to the outlined protocols. The data generated from this study will provide crucial information on the safety, pharmacokinetics, and preliminary efficacy of RC220 in combination with doxorubicin for the treatment of advanced solid tumors. The unique mechanism of action of RC220 as an FTO inhibitor holds promise for a novel therapeutic approach in oncology.
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of pharmacodynamic biomarkers in immuno-oncology phase 1 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Impact of pharmacodynamic biomarkers in immuno-oncology (IO) phase 1 clinical trials. - ASCO [asco.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. A survey of the way pharmacokinetics are reported in published phase I clinical trials, with an emphasis on oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detecting p53 and Bax Upregulation by Compound 14C via Western Blot
Introduction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis (programmed cell death).[1][2] In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and can induce apoptosis through multiple mechanisms.[1][3] One of the primary ways p53 initiates apoptosis is by transcriptionally upregulating pro-apoptotic genes, including Bax (Bcl-2-associated X protein).[4]
Bax, a member of the Bcl-2 family, is a key mediator of the intrinsic apoptotic pathway. Upon upregulation by p53, Bax translocates to the mitochondria where it promotes the release of cytochrome c, leading to the activation of caspases and the execution of cell death. The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins (e.g., Bcl-2) is a critical determinant of a cell's fate.
Compound 14C is a novel therapeutic agent under investigation for its potential anti-cancer properties. These application notes provide a detailed protocol for using Western blot analysis to determine if Compound 14C exerts its effects by upregulating the p53 and Bax signaling pathway, a common mechanism for targeted cancer therapies.
Signaling Pathway: p53-Mediated Upregulation of Bax
Cellular stress, potentially induced by Compound 14C, activates kinases that phosphorylate and stabilize p53, allowing it to accumulate in the nucleus. Activated p53 acts as a transcription factor, binding to the promoter region of the BAX gene to increase its expression. The resulting increase in Bax protein shifts the cellular balance towards apoptosis, leading to the elimination of potentially cancerous cells.
Experimental Workflow
The Western blot workflow involves treating cells with Compound 14C, preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect and quantify p53 and Bax protein levels.
Detailed Protocol: Western Blot for p53 and Bax
This protocol provides a step-by-step method for assessing p53 and Bax protein expression in cells treated with Compound 14C.
1. Materials and Reagents
-
Cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Compound 14C
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% non-fat dry milk or BSA in TBST
-
Tris-Buffered Saline with 0.1% Tween 20 (TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-β-actin)
2. Cell Culture and Treatment
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with varying concentrations of Compound 14C (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
3. Lysate Preparation
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the dish, scrape the cells, and transfer the suspension to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new tube and store at -80°C.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize all sample concentrations with lysis buffer to ensure equal loading.
5. SDS-PAGE (Gel Electrophoresis)
-
Prepare samples by adding Laemmli buffer to 20-30 µg of protein from each sample.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples and a pre-stained protein ladder into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
Destain the membrane with TBST.
7. Immunoblotting
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies against p53 and Bax (diluted in blocking buffer as recommended) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
8. Detection and Data Analysis
-
Prepare the ECL substrate and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis on the bands using software like ImageJ.
-
Normalize the band intensity of p53 and Bax to the loading control (β-actin) to determine the relative fold change in protein expression.
Data Presentation
Quantitative data from the densitometry analysis should be presented clearly. The table below provides an example of how to summarize the results, showing the fold change in protein expression relative to the untreated control.
Table 1: Relative Expression of p53 and Bax after Treatment with Compound 14C
| Treatment Group | p53 Fold Change (Normalized to β-actin) | Bax Fold Change (Normalized to β-actin) |
| Control (0 µM) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Cmpd 14C (1 µM) | 1.85 ± 0.15 | 1.50 ± 0.12 |
| Cmpd 14C (5 µM) | 3.20 ± 0.21 | 2.80 ± 0.18 |
| Cmpd 14C (10 µM) | 5.50 ± 0.35 | 4.95 ± 0.29 |
| Cmpd 14C (25 µM) | 5.45 ± 0.40 | 4.80 ± 0.33 |
| Data are represented as mean ± standard error of the mean (SEM) from three independent experiments (n=3). This is sample data. |
Table 2: Recommended Antibodies for Western Blot
| Target Protein | Host | Type | Recommended Dilution | Supplier (Example) |
| p53 | Mouse | Monoclonal | 1:1000 | Santa Cruz Biotech |
| Bax | Rabbit | Polyclonal | 1:1000 | Cell Signaling Tech |
| β-actin | Mouse | Monoclonal | 1:5000 | Sigma-Aldrich |
| Anti-mouse IgG, HRP-linked | Goat | Polyclonal | 1:2000 | Cell Signaling Tech |
| Anti-rabbit IgG, HRP-linked | Goat | Polyclonal | 1:2000 | Cell Signaling Tech |
| Note: Optimal antibody dilutions should be determined empirically. |
References
Application Notes: Evaluating the Anti-Angiogenic Effects of COB223
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide with detailed protocols for evaluating the anti-angiogenic properties of COB223, a novel chemical inhibitor targeting the VEGF signaling pathway.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. COB223 has been identified as an inhibitor of endothelial cell migration and proliferation, acting downstream of Protein Kinase C (PKC) and upstream of Ras to inhibit ERK1/2 phosphorylation.[1] These application notes detail essential in vitro and in vivo assays to characterize and quantify the anti-angiogenic efficacy of COB223, providing researchers with the necessary tools to further investigate its therapeutic potential.
Mechanism of Action: COB223 Signaling Pathway
COB223 exerts its anti-angiogenic effects by targeting key components of the Vascular Endothelial Growth Factor (VEGF) signaling cascade in endothelial cells. Upon VEGF binding to its receptor (VEGFR2), a signaling cascade is initiated that typically involves PKC and leads to the activation of Ras and subsequent phosphorylation of ERK1/2, promoting cell proliferation and migration.[1] COB223 has been shown to inhibit this pathway downstream of PKC and upstream of Ras, effectively blocking the pro-angiogenic signals.[1]
Caption: COB223 targets the VEGF signaling pathway.
Recommended Experimental Workflow
A tiered approach is recommended for evaluating COB223, starting with fundamental in vitro assays to confirm its effects on endothelial cell functions and progressing to more complex in vivo models to assess its efficacy in a physiological context.
Caption: A logical workflow for evaluating COB223.
In Vitro Assays for Anti-Angiogenic Effects
In vitro assays are essential for dissecting the specific cellular mechanisms affected by COB223.[2] They offer controlled environments to quantify direct effects on endothelial cells.[2]
Endothelial Cell Proliferation Assay
Principle: This assay measures the effect of COB223 on endothelial cell growth. A common method is the Thymidine (B127349) Incorporation Assay, which quantifies DNA synthesis as a marker for cell proliferation.[1] Studies have shown COB223 inhibits thymidine incorporation in Human Microvascular Endothelial Cells (HMVECd) and Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations above 5 µM.[1]
Protocol: [3H]-Thymidine Incorporation Assay
-
Cell Plating: Seed HUVECs (2 x 10⁴ cells/well) in a 48-well plate and culture in EGM-2 medium for 24 hours.
-
Starvation: Replace the medium with a serum-free medium (e.g., M199 with 0.5% BSA) and incubate for 24 hours to synchronize the cells.
-
Treatment: Add varying concentrations of COB223 (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control (e.g., DMSO) to the wells. Add a pro-angiogenic stimulus such as VEGF (20 ng/mL).
-
Thymidine Pulse: After 24 hours of incubation, add 1 µCi/mL of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting: Aspirate the medium, wash cells twice with ice-cold PBS.
-
Precipitation: Add 500 µL of ice-cold 10% Trichloroacetic Acid (TCA) and incubate for 30 minutes at 4°C.
-
Lysis: Wash wells twice with 95% ethanol. Add 250 µL of 0.2 N NaOH to lyse the cells and solubilize the DNA.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
Data Presentation: COB223 Effect on HUVEC Proliferation
| Concentration (µM) | [³H]-Thymidine Incorporation (CPM, Mean ± SD) | % Inhibition |
|---|---|---|
| Vehicle Control | 15,450 ± 850 | 0% |
| 1 | 14,980 ± 920 | 3% |
| 5 | 9,120 ± 640 | 41% |
| 10 | 5,670 ± 450 | 63% |
| 25 | 2,150 ± 210 | 86% |
Endothelial Cell Migration Assay
Principle: Angiogenesis requires endothelial cells to migrate.[3] The wound scratch assay is a straightforward method to assess the effect of COB223 on directional cell migration in vitro.[4]
Protocol: Wound Scratch Assay
-
Monolayer Formation: Seed HUVECs in a 6-well plate and grow to 90-100% confluence.
-
Wound Creation: Use a sterile 200 µL pipette tip to create a linear "scratch" in the cell monolayer.
-
Wash & Treat: Gently wash with PBS to remove detached cells. Add low-serum medium containing different concentrations of COB223 or vehicle control.
-
Imaging: Immediately capture an image of the scratch (T=0). Place the plate in a 37°C, 5% CO₂ incubator.
-
Final Imaging: After 12-18 hours, capture another image at the same position.
-
Analysis: Measure the width of the scratch at T=0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.
Caption: Workflow for the Wound Scratch Migration Assay.
Data Presentation: COB223 Effect on HUVEC Migration
| Concentration (µM) | Wound Closure (%, Mean ± SD) | % Inhibition of Migration |
|---|---|---|
| Vehicle Control | 85 ± 5.5 | 0% |
| 5 | 42 ± 4.1 | 50.6% |
| 10 | 25 ± 3.2 | 70.6% |
| 25 | 8 ± 1.9 | 90.6% |
Tube Formation Assay
Principle: This assay models the differentiation step of angiogenesis, where endothelial cells form capillary-like structures.[3][5] Cells are plated on a basement membrane extract (Matrigel), and their ability to form networks is quantified.[2]
Protocol: Matrigel Tube Formation Assay
-
Matrigel Coating: Thaw Matrigel on ice. Coat a 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow it to solidify.
-
Cell Suspension: Harvest HUVECs and resuspend them in a serum-free medium at 2 x 10⁵ cells/mL.
-
Treatment: In a separate tube, mix the cell suspension with the desired concentrations of COB223 or vehicle control.
-
Plating: Add 100 µL of the cell/treatment mixture to each Matrigel-coated well (2 x 10⁴ cells/well).
-
Incubation: Incubate at 37°C for 4-6 hours.
-
Imaging & Analysis: Visualize the tube networks using a microscope. Capture images and quantify parameters such as the number of nodes, number of junctions, and total tube length using angiogenesis analysis software.
Data Presentation: COB223 Effect on HUVEC Tube Formation
| Concentration (µM) | Total Tube Length (µm, Mean ± SD) | % Inhibition |
|---|---|---|
| Vehicle Control | 12,500 ± 1,100 | 0% |
| 5 | 6,800 ± 750 | 45.6% |
| 10 | 3,100 ± 420 | 75.2% |
| 25 | 950 ± 180 | 92.4% |
In Vivo Assays for Anti-Angiogenic Efficacy
In vivo assays are crucial for confirming the anti-angiogenic activity of COB223 in a complex biological system.[5]
Matrigel Plug Assay
Principle: This assay evaluates the formation of new blood vessels in vivo.[6][7] Liquid Matrigel mixed with a pro-angiogenic factor (like FGF-2 or VEGF) and the test compound (COB223) is injected subcutaneously into mice. The Matrigel solidifies, and after a period, the plug is excised to quantify the extent of vascularization, often by measuring hemoglobin content.[8]
Protocol: Matrigel Plug Assay
-
Preparation: Thaw Matrigel on ice. Mix with Heparin (20 U/mL), a pro-angiogenic factor (e.g., FGF-2, 150 ng/mL), and COB223 (e.g., 10, 50 µM) or vehicle. Keep on ice.
-
Injection: Anesthetize mice (e.g., C57BL/6). Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank.
-
Incubation Period: Allow 7-10 days for vascularization of the plug.
-
Excision: Euthanize the mice and surgically excise the Matrigel plugs.
-
Quantification: Photograph the plugs. Homogenize the plugs and quantify the hemoglobin content using a Drabkin's reagent-based assay to measure blood vessel infiltration.
Caption: Workflow for the in vivo Matrigel Plug Assay.
Data Presentation: COB223 Effect on In Vivo Angiogenesis
| Treatment Group | Hemoglobin Content (mg/dL, Mean ± SD) | % Inhibition |
|---|---|---|
| Vehicle Control | 5.8 ± 0.6 | 0% |
| COB223 (10 µM in plug) | 3.1 ± 0.4 | 46.6% |
| COB223 (50 µM in plug) | 1.5 ± 0.3 | 74.1% |
Tumor Xenograft Model
Principle: This is a highly relevant model to test the efficacy of an anti-angiogenic agent on tumor growth.[9] Tumor cells are implanted in immunocompromised mice, and once tumors are established, the mice are treated with COB223. Tumor volume and microvessel density are the primary endpoints. COB223 has been shown to reduce tumor growth and microvessel formation in a Lewis Lung Carcinoma (LLC/2) model at doses as low as 4 mg/kg.[1]
Protocol: LLC/2 Xenograft Model
-
Cell Implantation: Subcutaneously inject LLC/2 cells (1 x 10⁶) into the flank of nude mice.
-
Tumor Growth: Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: When tumors reach a volume of ~100-150 mm³, randomize mice into treatment groups.
-
Drug Administration: Administer COB223 (e.g., 4, 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or every other day.
-
Monitoring: Continue to monitor tumor volume and body weight for 2-3 weeks.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Microvessel Density: Fix a portion of the tumor in formalin, embed in paraffin, and perform immunohistochemistry (IHC) for an endothelial cell marker (e.g., CD31). Quantify the number of vessels per high-power field.
Data Presentation: COB223 Effect on LLC/2 Tumor Growth
| Treatment Group | Final Tumor Volume (mm³, Mean ± SD) | Tumor Growth Inhibition (%) | Microvessel Density (vessels/field) |
|---|---|---|---|
| Vehicle Control | 1,560 ± 210 | 0% | 25 ± 4 |
| COB223 (4 mg/kg) | 890 ± 150 | 42.9% | 14 ± 3 |
| COB223 (10 mg/kg) | 540 ± 110 | 65.4% | 8 ± 2 |
References
- 1. A new chemical inhibitor of angiogenesis and tumorigenesis that targets the VEGF signaling pathway upstream of Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Novel Chromanone Derivatives with Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and anticancer evaluation of novel chromanone derivatives. The chromanone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1][2][3] This document outlines a general synthetic procedure for a class of chromanone derivatives, protocols for evaluating their cytotoxic activity, and a summary of reported anticancer data.
Anticancer Activity of Chromanone Derivatives
Chromanone derivatives have been shown to exhibit significant cytotoxic activity against a variety of human cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4][5][6][7] The anticancer potency of these compounds is often influenced by the nature and position of substituents on the chromanone ring.
Below is a summary of the half-maximal inhibitory concentration (IC50) values for several reported chromanone derivatives, demonstrating their efficacy against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methylidenechroman-4-ones | Analog 14d | NALM-6 (Leukemia) | 0.5 ± 0.05 | [8] |
| Analog 14d | HL-60 (Leukemia) | 1.46 ± 0.16 | [8] | |
| 3-Benzylidenechroman-4-ones | Compound 4a (7-hydroxy, 3-bromo-4-hydroxy-5-methoxy benzylidene) | K562 (Leukemia) | ≤ 3.86 µg/ml | [9] |
| Compound 4a | MDA-MB-231 (Breast) | ≤ 3.86 µg/ml | [9] | |
| Compound 4a | SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/ml | [9] | |
| Chromone-2-aminothiazole | Compound 5i | HL-60 (Leukemia) | 0.25 | [10] |
| Phenylchromanone with 2-methylpyrazoline | Compound B2 | A549 (Lung) | - | [4] |
| Benzothiazole-chromone hybrids | Compound 7l | HCT116 (Colon) | 2.527 | [11] |
| Compound 7l | HeLa (Cervical) | 2.659 | [11] | |
| Compound 2c | HCT116 (Colon) | 3.670 | [11] | |
| Compound 2c | HeLa (Cervical) | 2.642 | [11] | |
| Compound 7h | HeLa (Cervical) | 3.995 | [11] | |
| Flavanone/Chromanone Derivatives | Derivatives 1, 3, 5 | Colon Cancer Cell Lines | 10 - 30 | [5][6] |
Experimental Protocols
General Synthesis of 3-Benzylidenechroman-4-one Derivatives
This protocol describes a general method for the synthesis of 3-benzylidenechroman-4-one derivatives, which are a prominent class of anticancer chromanones.[9][12] The synthesis typically involves a Claisen-Schmidt condensation reaction.
Materials:
-
Substituted 2'-hydroxyacetophenone (B8834)
-
Substituted benzaldehyde (B42025)
-
Ethanol
-
Aqueous sodium hydroxide (B78521) (or other suitable base)
-
Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone and the substituted benzaldehyde in ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide with constant stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the product.
-
Filtration and Washing: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper, and then dry the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized chromanone derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the chromanone derivatives in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Signaling Pathways
Several studies have indicated that chromanone derivatives can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit protein kinase CK2 and Ataxia Telangiectasia and Rad3-related (ATR) kinase, both of which are crucial for cancer cell survival.[10][11] The inhibition of these kinases can lead to cell cycle arrest and apoptosis.
The pro-oxidant properties of some chromanone derivatives can also contribute to their anticancer activity by increasing intracellular reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death.[5][6] Further investigation into the specific molecular targets and signaling pathways is an active area of research that will aid in the development of more potent and selective chromanone-based anticancer agents.
References
- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivative Compounds of Chromanone As Candidates for Multiple Myeloma-Targeted Anticancer Drugs | Blood | American Society of Hematology [ashpublications.org]
- 8. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Novel Anticancer Compounds
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing solubility challenges with novel anticancer compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous buffer (e.g., PBS, cell culture media). What is happening and how can I fix it?
A1: This is a classic case of a compound "crashing out" of solution. DMSO is a very strong organic solvent that can dissolve many nonpolar compounds.[1] However, when this stock is introduced into a highly aqueous environment, the overall polarity of the solvent system increases dramatically, causing your poorly soluble compound to precipitate.[1]
Initial Troubleshooting Steps:
-
Optimize Dilution Technique: Add the DMSO stock to the aqueous buffer drop-by-drop while vortexing vigorously. Never add the aqueous buffer to the DMSO stock.[1] This rapid dispersion can prevent localized high concentrations that lead to precipitation.[1]
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically ≤0.5% for most cell-based assays.[1]
-
Gentle Warming: Warming the aqueous solution to 37°C before and during the addition of the compound stock can sometimes increase solubility. However, you must first confirm the thermal stability of your compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to break up precipitate particles and aid in redissolution.
Q2: My compound has ionizable groups. Can I use pH modification to improve its solubility?
A2: Yes, pH adjustment is a simple and effective method for improving the solubility of ionizable compounds. The principle is to adjust the pH of the solution to a point where the compound is in its more soluble ionized form.
-
For acidic compounds: Increasing the pH above their pKa will deprotonate them, making them more soluble.
-
For basic compounds: Decreasing the pH below their pKa will protonate them, increasing their solubility.
It is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability) and that the compound itself is stable at that pH.
Q3: The initial troubleshooting steps didn't work. What other solubilization strategies can I try?
A3: If basic methods fail, several advanced formulation strategies can be employed. The choice depends on the compound's properties and the requirements of your experiment.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds. Common co-solvents include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs). The co-solvent reduces the polarity of the water, making it a more favorable environment for the nonpolar compound.
-
Cyclodextrins (CDs): These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your anticancer compound, forming an inclusion complex that is much more soluble in water.
-
Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can solubilize nonpolar compounds.
-
Nanoparticle Formulations: Encapsulating your compound into nanocarriers like liposomes or solid lipid nanoparticles (SLNs) can improve solubility, stability, and even provide targeted delivery. This is a more complex approach often used in later stages of drug development.
Below is a workflow to guide your decision-making process for troubleshooting solubility.
Quantitative Data: Comparison of Solubilization Techniques
The effectiveness of different solubilization techniques can vary greatly depending on the specific compound. The table below presents a summary of potential solubility improvements for a hypothetical poorly soluble anticancer compound, "Compound X."
| Technique | Vehicle/Excipient | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase | Key Considerations |
| pH Adjustment | pH 9.0 Phosphate Buffer | 0.2 | 12 | 60 | Only for ionizable compounds; risk of precipitation with pH shifts. |
| Co-solvency | 20% PEG 400 in Water | 0.2 | 55 | 275 | Potential for in vivo toxicity depending on the co-solvent and concentration. |
| Complexation | 10% (w/v) HP-β-CD | 0.2 | 250 | 1250 | Can significantly improve stability; may alter pharmacokinetics. |
| Nanosuspension | Wet Milling | 0.2 | >1000 | >5000 | Increases dissolution rate due to high surface area; requires specialized equipment. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin (B1172386) Complexation
This protocol describes a co-solvent/lyophilization method to prepare a cyclodextrin inclusion complex, which can significantly enhance aqueous solubility.
Objective: To prepare a paclitaxel (B517696) (PTX) inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to increase its aqueous solubility.
Materials:
-
Paclitaxel (PTX)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Acetonitrile
-
Tert-butyl alcohol
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Prepare CD Solution: In a glass vial, dissolve the required amount of HP-β-CD in 5 mL of deionized water. For a 1:2 molar ratio, use an appropriate mass of HP-β-CD corresponding to the mass of PTX.
-
Prepare PTX Solution: In a separate vial, dissolve 8.5 mg of PTX in a co-solvent mixture of 100 µL of Acetonitrile and 400 µL of Tert-butyl alcohol.
-
Mix Solutions: Vortex both solutions thoroughly to ensure they are clear.
-
Form the Complex: While stirring the CD solution, add the PTX solution drop-wise.
-
Equilibrate: Leave the resulting mixture on a magnetic stirrer for six hours at room temperature to allow for complex formation.
-
Lyophilize: Freeze the solution (e.g., at -80°C) and then lyophilize it for 48-72 hours until a dry, fluffy powder is obtained. This powder is the PTX-CD inclusion complex.
-
Assess Solubility: Determine the aqueous solubility of the resulting complex using the Shake-Flask method (see Protocol 3).
Protocol 2: Solubility Determination by pH Adjustment
This protocol outlines how to assess the impact of pH on the solubility of an ionizable compound.
Objective: To determine the solubility of an acidic or basic compound at different pH values.
Materials:
-
Test compound
-
A series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare Buffers: Prepare a set of buffers covering the desired pH range. For Biopharmaceutics Classification System (BCS) studies, buffers at pH 1.2, 4.5, and 6.8 are standard.
-
Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of each buffer. The solid should be clearly visible.
-
Equilibrate: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (typically 37 ± 1 °C) for 24-48 hours to reach equilibrium.
-
Separate Solid from Liquid: After equilibration, separate the undissolved solid. This can be done by centrifuging the samples at high speed and collecting the supernatant or by filtering the suspension through a 0.22 µm filter. This step is critical to avoid artificially high results.
-
Quantify: Dilute the clear supernatant appropriately and analyze the concentration of the dissolved compound using a validated analytical method.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate a pH-solubility profile.
Protocol 3: Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the thermodynamic equilibrium solubility of a compound in a specific solvent.
Materials:
-
Test compound
-
Chosen solvent (e.g., water, buffer, co-solvent mixture)
-
Glass vials with Teflon-lined caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge or filtration system
-
Analytical instrument for quantification
Methodology:
-
Add Excess Solid: Add an amount of the solid compound to a vial sufficient to ensure that undissolved solid remains at the end of the experiment. Add a precise volume of the chosen solvent.
-
Agitate: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours. It is recommended to take samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that a plateau has been reached.
-
Phase Separation: Stop agitation and allow the samples to sit at the same constant temperature to let the solid settle. Then, carefully withdraw a sample from the supernatant. Alternatively, use centrifugation or filtration to separate the solid and liquid phases.
-
Quantification: Analyze the concentration of the compound in the clear liquid phase using a suitable and validated analytical method. The resulting concentration is the equilibrium solubility.
References
Optimizing dosage of INNO-220 to minimize off-target effects
Welcome to the technical support center for INNO-220. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of INNO-220 to minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of INNO-220 and its mechanism of action?
A1: INNO-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] MAP4K4 is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, inflammation, and cell migration.[2][4] INNO-220 functions by competitively binding to the ATP-binding pocket of MAP4K4, thereby preventing the phosphorylation and activation of its downstream targets.
Q2: What are the known primary off-target kinases for INNO-220?
A2: While INNO-220 is highly selective for MAP4K4, cross-reactivity has been observed at higher concentrations with SRC, a non-receptor tyrosine kinase, and the Epidermal Growth Factor Receptor (EGFR). Inhibition of these kinases can lead to unintended biological consequences, such as modulation of cell proliferation and survival pathways.
Q3: What is a recommended starting concentration range for in vitro cell-based assays?
A3: For initial experiments, it is recommended to perform a dose-response curve spanning a wide concentration range to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. Based on the biochemical potency of INNO-220 (see Table 1), a starting range of 1 nM to 10 µM is advised. This range should allow you to identify a therapeutic window where you observe potent inhibition of MAP4K4 signaling with minimal off-target effects.
Q4: How can I confirm that INNO-220 is engaging its intended target (MAP4K4) in my cells?
A4: The most direct method is to assess the phosphorylation status of downstream targets in the JNK pathway. A reduction in the phosphorylation of JNK (at Thr183/Tyr185) is a reliable biomarker of MAP4K4 inhibition. This can be measured using western blotting or specific ELISA-based assays.
Q5: How can I differentiate between on-target and off-target effects in my cellular phenotype?
A5: This requires careful experimental design. First, establish a dose-response relationship for both on-target (p-JNK inhibition) and off-target (e.g., p-ERK inhibition for EGFR) pathway modulation. Correlate these findings with your phenotypic endpoint (e.g., cell viability, migration). If the phenotype tracks closely with MAP4K4 inhibition at lower concentrations and only appears at higher concentrations where off-target kinases are inhibited, it is likely an on-target effect. Genetic approaches, such as using MAP4K4 knockout/knockdown cells, can also serve as a definitive control.
Data Presentation
Table 1: Biochemical Potency of INNO-220
This table summarizes the in vitro kinase inhibitory potency of INNO-220 against its primary target and key off-targets. Data was generated using a standard biochemical assay format.
| Kinase Target | IC50 (nM) | Description |
| MAP4K4 | 5 | On-Target ; Serine/threonine kinase in the JNK pathway. |
| SRC | 250 | Off-Target; Non-receptor tyrosine kinase. |
| EGFR | 800 | Off-Target; Receptor tyrosine kinase. |
Table 2: Example Dose-Response Data in a Cancer Cell Line (e.g., MDA-MB-231)
This table provides sample data from a 72-hour cell viability assay to illustrate a typical experimental outcome.
| INNO-220 Conc. (nM) | % Inhibition of p-JNK (On-Target) | % Inhibition of p-ERK (Off-Target) | % Cell Viability |
| 0 (Vehicle) | 0% | 0% | 100% |
| 1 | 15% | 0% | 98% |
| 10 | 75% | 5% | 95% |
| 50 | 95% | 12% | 88% |
| 250 | 98% | 55% | 65% |
| 1000 | 99% | 85% | 40% |
| 5000 | 99% | 96% | 15% |
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: INNO-220 on-target (MAP4K4) and off-target (SRC, EGFR) signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for determining the optimal dosage of INNO-220 in cell-based assays.
Troubleshooting Guide
Problem: I'm observing significant cell death at concentrations where on-target inhibition should be high, but off-target effects are expected to be low.
-
Possible Cause 1: High sensitivity of the cell line. Some cell lines may be exquisitely dependent on basal MAP4K4 signaling for survival, or they may be highly sensitive to even minor off-target inhibition of SRC or EGFR.
-
Solution:
-
Narrow the Dose Range: Perform a more granular dose-response curve below your current toxic concentrations. For example, if toxicity starts at 100 nM, test concentrations between 10 nM and 100 nM in smaller increments.
-
Reduce Treatment Duration: Shorten the incubation time (e.g., from 72h to 24h or 48h) to see if you can achieve on-target pathway modulation before cytotoxicity occurs.
-
Confirm with Western Blot: Run a western blot for cleaved PARP or cleaved Caspase-3 (markers of apoptosis) alongside p-JNK at an early time point (e.g., 6-8 hours) to confirm if the cell death pathway is being activated at your target-inhibition concentrations.
-
Problem: I am not seeing a significant decrease in p-JNK levels, even at high concentrations of INNO-220.
-
Possible Cause 1: Poor drug stability or solubility. INNO-220 may be precipitating in your culture medium or degrading over the course of the experiment.
-
Solution:
-
Check Solubility: After diluting INNO-220 into your final culture medium, visually inspect for any precipitate. You can also centrifuge a sample of the medium and check for a pellet. Ensure your final DMSO concentration is low (typically <0.1%) to avoid solubility issues.
-
Prepare Fresh: Always prepare fresh dilutions of INNO-220 from a frozen stock immediately before use. Do not store diluted solutions.
-
-
Possible Cause 2: Low pathway activity. The basal level of JNK pathway activation in your unstimulated cells may be too low to detect a significant decrease.
-
Solution:
-
Use a Stimulant: Consider pre-treating your cells with a known JNK pathway activator (e.g., Anisomycin, UV radiation) to increase the basal p-JNK signal before adding INNO-220. This creates a larger dynamic range to measure inhibition.
-
Check Total JNK: Always probe your western blots for total JNK to ensure that the lack of a p-JNK signal is not due to a general absence of the protein in your lysate.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting unexpected cytotoxicity with INNO-220.
Experimental Protocols
Protocol 1: Western Blot for On-Target (p-JNK) and Off-Target (p-ERK) Modulation
This protocol details the steps to assess the phosphorylation status of JNK and ERK in response to INNO-220 treatment.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of INNO-220 in complete culture medium. Aspirate the old medium from the cells and add the medium containing INNO-220 or vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 2, 6, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Confirm transfer using Ponceau S stain.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphoproteins.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-JNK, anti-phospho-ERK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection: Add ECL chemiluminescent substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total JNK, total ERK, and a loading control like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (Resazurin-based)
This protocol provides a method for assessing cell viability in a 96-well format.
-
Cell Seeding: Seed cells in a clear-bottom, black-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X concentration serial dilution of INNO-220 in culture medium.
-
Cell Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X INNO-220 dilutions to achieve the final 1X concentration. Include vehicle-only wells (e.g., 0.1% DMSO) and media-only wells (for background subtraction).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Resazurin Addition: Add 20 µL of a resazurin-based reagent (e.g., CellTiter-Blue) to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
Data Analysis:
-
Subtract the average fluorescence of the media-only wells from all other wells.
-
Normalize the data to the vehicle-treated wells, setting their viability to 100%.
-
Plot the percent viability against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50.
-
References
- 1. [PDF] Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases | Semantic Scholar [semanticscholar.org]
- 2. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAP4K4 - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results in Anticancer agent 220 cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in cell viability assays with Anticancer Agent 220.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent IC50 values for this compound?
Inconsistent IC50 values can arise from several factors, broadly categorized as biological and technical.[1] Biological factors include variations in cell health, passage number, and seeding density.[1][2] Technical factors encompass pipetting errors, edge effects in microplates, and issues with the stability and solubility of this compound.[1]
Q2: Can this compound interfere with the chemistry of common cell viability assays (e.g., MTT, XTT, resazurin)?
Yes, some compounds can directly interact with assay reagents, leading to inaccurate results.[3] For example, a compound with reducing properties could convert MTT to formazan (B1609692) non-enzymatically, resulting in a falsely high viability reading. It is crucial to include a "compound-only" control (this compound in media without cells) to test for such interference.
Q3: How does cell seeding density affect the outcome of a cell viability assay?
Optimizing cell seeding density is critical for obtaining reproducible results. Too few cells can lead to a weak signal, while too many cells can result in nutrient depletion, changes in metabolic activity, and contact inhibition, all of which can alter the response to this compound.
Q4: What is the "edge effect" and how can it be mitigated?
The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate evaporate more quickly, leading to increased concentrations of media components and the test agent. This can significantly impact cell growth and viability. To mitigate this, it is recommended to fill the outer wells with sterile PBS or culture medium and not use them for experimental data.
Q5: My results with this compound differ between different types of cell viability assays. Why is this and which result should I trust?
Different viability assays measure different cellular parameters. For instance, MTT and XTT assays measure metabolic activity, while ATP-based assays quantify the amount of ATP in viable cells, and dye exclusion assays assess membrane integrity. An anticancer agent might affect one of these processes more than another, leading to divergent results. It is good practice to confirm findings using at least two different assay methods. The clonogenic assay, which directly measures the ability of cells to proliferate and form colonies, is often considered a gold standard for determining cell viability after treatment with an anticancer agent.
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing cell viability assays with this compound.
| Issue | Potential Cause | Recommended Solution | Control Experiment |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogeneous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern for even distribution. | Visually inspect the plate under a microscope after cell seeding to confirm even distribution. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Perform a pipetting practice plate with a colored dye to check for consistency. | |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution by vigorous pipetting or shaking of the plate before reading. Increase incubation time with the solubilization solvent. | Visually confirm the absence of crystals before measuring absorbance. | |
| IC50 value is higher than expected | Loss of this compound activity | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store the compound at the recommended temperature and protect it from light. | Test a fresh stock of the compound. |
| Cell density is too high | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. | Run a cell titration experiment to determine the optimal seeding density. | |
| Compound precipitation | Ensure this compound is fully dissolved in the culture medium. Check for precipitates under a microscope. | Test the solubility of the agent in the final assay medium at the highest concentration. | |
| IC50 value is lower than expected | Cytotoxicity of the solvent (e.g., DMSO) | Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO). | Include a vehicle-only control with the highest concentration of the solvent used. |
| Contamination of cell culture | Regularly test for mycoplasma contamination. Visually inspect cells for any signs of contamination. | Perform routine mycoplasma testing. | |
| Inconsistent results between experiments | Variation in cell passage number | Use cells within a consistent and narrow range of passage numbers for all experiments. | Maintain a detailed log of cell passage numbers for each experiment. |
| Different lots of media or serum | Use the same lot of media, serum, and other reagents for a set of comparative experiments. | Qualify new lots of reagents before use in critical experiments. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for determining the IC50 value of this compound using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: Resazurin (B115843) (AlamarBlue) Cell Viability Assay
This protocol provides a method for assessing cell viability using the resazurin assay.
-
Cell Seeding: Follow step 1 from the MTT assay protocol.
-
Compound Preparation: Follow step 2 from the MTT assay protocol.
-
Treatment: Follow step 3 from the MTT assay protocol.
-
Incubation: Follow step 4 from the MTT assay protocol.
-
Resazurin Addition: Prepare a working solution of resazurin in sterile PBS or culture medium. Add 10-20 µL of the working solution to each well containing 100 µL of medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Fluorescence Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Visualizations
Caption: A generalized workflow for a cell viability assay.
Caption: A logical flowchart for troubleshooting inconsistent results.
Caption: A simplified signaling pathway affected by an anticancer agent.
References
Technical Support Center: Enhancing the Oral Bioavailability of CK1α Molecular Glue Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Casein Kinase 1α (CK1α) molecular glue degraders. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving good oral bioavailability with CK1α molecular glue degraders?
A1: The primary challenges in achieving good oral bioavailability for CK1α molecular glue degraders, and targeted protein degraders (TPDs) in general, often stem from their physicochemical properties.[1][2][3] These molecules can have high molecular weights and complex structures, which can lead to poor solubility and limited permeability across biological membranes.[1][2] Many of these compounds do not adhere to traditional drug-like properties, such as Lipinski's Rule of Five, which can complicate formulation and delivery.
Q2: What are the initial steps to consider when a promising CK1α degrader shows poor oral bioavailability in preclinical models?
A2: When a potent CK1α degrader exhibits low oral bioavailability, a systematic approach is recommended. First, assess its fundamental physicochemical properties: aqueous solubility and permeability. The Developability Classification System (DCS) can be a useful tool to determine if the molecule's absorption is limited by its solubility or permeability. Based on this initial assessment, you can then explore appropriate formulation strategies or medicinal chemistry modifications.
Q3: How can the solubility of a CK1α molecular glue degrader be improved?
A3: Several formulation and chemical strategies can be employed to enhance the solubility of your compound. Formulation approaches include:
-
Particle Size Reduction: Techniques like micronization and wet nanomilling increase the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous form using methods like spray drying or hot melt extrusion can significantly enhance solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SMEDDS/SNEDDs) can improve the solubilization of lipophilic compounds.
From a medicinal chemistry perspective, structural modifications can be made. For instance, the introduction of a morpholine (B109124) group into a CK1α degrader has been shown to enhance its solubility.
Q4: My CK1α degrader has good solubility but still shows poor oral absorption. What could be the issue?
A4: If solubility is not the limiting factor, poor permeability or high efflux is likely the cause of low oral bioavailability. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the drug back into the intestinal lumen, reducing its net absorption. It is also possible that the molecule has inherently low permeability due to its size or other structural features.
Q5: What in vitro assays are essential for predicting the oral bioavailability of CK1α molecular glue degraders?
A5: A standard suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial. Key assays include:
-
Solubility Assays: To determine the thermodynamic and kinetic solubility in various buffers.
-
Permeability Assays: Using cell-based models like Caco-2 or MDCK cells to assess a compound's ability to cross the intestinal epithelium and to identify if it is a substrate of efflux transporters.
-
Metabolic Stability Assays: Incubating the compound with human liver microsomes or hepatocytes to determine its metabolic clearance.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptoms:
-
Difficulty preparing dosing solutions for in vitro or in vivo studies.
-
Inconsistent results in cell-based assays.
-
Low exposure in pharmacokinetic (PK) studies despite a high dose.
Troubleshooting Steps:
-
Characterize the Solid State: Determine if the compound is crystalline or amorphous, as this significantly impacts solubility.
-
Attempt Formulation Strategies:
-
For early-stage in vitro work: Use co-solvents like DMSO, but be mindful of their potential effects on cells.
-
For in vivo studies: Explore enabling formulations such as amorphous solid dispersions or lipid-based systems.
-
-
Medicinal Chemistry Approach: If formulation strategies are insufficient, consider synthesizing analogs with improved solubility. For example, introducing polar functional groups at solvent-exposed regions of the molecule can be effective.
Issue 2: High Efflux Ratio in Caco-2 Assay
Symptoms:
-
Apparent permeability from the apical (A) to basolateral (B) side is significantly lower than from B to A (Efflux Ratio > 2).
-
Good in vitro potency does not translate to in vivo efficacy when dosed orally.
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement: Repeat the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp) to see if the A-to-B permeability increases.
-
Formulation with Inhibitors: Consider co-formulating the degrader with a P-gp inhibitor, although this can lead to drug-drug interaction concerns.
-
Structural Modification: Modify the degrader's structure to reduce its recognition by efflux transporters. This can sometimes be achieved by altering hydrogen bond donors/acceptors or by increasing conformational rigidity.
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected CK1α Molecular Glue Degraders
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| dCK1α-2 | Oral Gavage | 20 | Not Reported | Not Reported | Not Reported | Not Reported, but described as orally active | |
| SJ3149 | Oral | Not Reported | Not Reported | Not Reported | Not Reported | Demonstrated | |
| BMS-986397 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Undergoing Phase I clinical evaluation |
Table 2: In Vitro ADME Properties of an Exemplary CK1α Degrader Series
| Compound | Human Liver Microsomal Stability (t½, min) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Aqueous Solubility (µg/mL) |
| dCK1α-1 | 630 | Not Reported | Not Reported | Limited (20 mM in DMSO) |
| Analog X | >120 | 0.5 | 10.2 | 5 |
| Analog Y | 95 | 2.1 | 1.8 | 50 |
Note: Data for Analogs X and Y are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a CK1α molecular glue degrader.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Measurement (A→B):
-
Add the test compound (e.g., at 10 µM) to the apical (A) side of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
-
Permeability Measurement (B→A):
-
Add the test compound to the basolateral (B) side.
-
Take samples from the apical (A) side at the same time points.
-
Analyze the samples by LC-MS/MS.
-
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Protocol 2: Human Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a CK1α molecular glue degrader.
Methodology:
-
Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and buffer.
-
Incubation: Add the test compound (e.g., at 1 µM) to the reaction mixture and incubate at 37°C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Visualizations
Caption: Mechanism of CK1α degradation and p53 activation by a molecular glue degrader.
Caption: Troubleshooting workflow for low oral bioavailability of CK1α degraders.
References
Technical Support Center: Managing Phlebitis Associated with Older Bisantrene Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing phlebitis associated with the use of older bisantrene (B1209513) formulations in a laboratory setting.
Troubleshooting Guides
Issue 1: High Incidence of Phlebitis Observed in an Animal Model
Question: We are observing a high rate of phlebitis and venous irritation in our rabbit ear vein model when administering a standard bisantrene formulation. What steps can we take to mitigate this?
Answer: Phlebitis is a known complication with older bisantrene formulations, primarily due to the drug's low solubility at physiological pH, leading to intravascular precipitation.[1] Here are several experimental parameters you can adjust to troubleshoot this issue:
1. Drug Concentration and Dilution:
-
Hypothesis: Higher concentrations of bisantrene increase the likelihood of precipitation and subsequent venous irritation.
-
Troubleshooting Steps:
-
Dilute the Formulation: Systematically dilute the bisantrene formulation with a compatible vehicle (e.g., 5% Dextrose in Water) to lower the final concentration.
-
Stepwise Dilution Study: Perform a dose-ranging study with different dilutions to identify the optimal concentration that maintains efficacy while minimizing phlebitis.
-
Monitor Solubility: Visually inspect the diluted formulation for any signs of precipitation before and during administration.
-
2. Infusion Rate:
-
Hypothesis: A slower infusion rate may allow for better hemodilution of the drug in the bloodstream, reducing the risk of local concentration and precipitation. Conversely, for some vesicants, a more rapid infusion can decrease the total dwell time and irritation. The optimal rate for bisantrene should be determined empirically.
-
Troubleshooting Steps:
-
Vary Infusion Rates: Test a range of infusion rates in your animal model.
-
Observe and Score: Carefully observe the infusion site for any immediate signs of irritation and score the degree of phlebitis at predetermined time points post-infusion.
-
3. Vehicle and Formulation pH:
-
Hypothesis: The pH of the formulation can significantly impact the solubility of bisantrene.
-
Troubleshooting Steps:
-
pH Analysis: Measure the pH of your current bisantrene formulation.
-
Buffering: Investigate the use of pharmaceutically acceptable buffers to adjust the pH to a range where bisantrene solubility is maximized, while remaining physiologically compatible.
-
4. Temperature of the Infusate:
-
Hypothesis: The temperature of the infused solution may influence drug solubility.
-
Troubleshooting Steps:
-
Controlled Temperature Administration: Compare the incidence of phlebitis when the bisantrene solution is administered at room temperature versus being gently warmed. Ensure the temperature remains within a safe physiological range.
-
Issue 2: Managing Bisantrene Extravasation in a Preclinical Setting
Question: We had an incident of extravasation during peripheral administration of bisantrene in our animal model. What is the recommended procedure for managing this?
Answer: Extravasation of a vesicant like bisantrene can cause severe tissue damage. Immediate intervention is crucial. While specific antidotes for bisantrene are not well-established, the following general principles for managing vesicant extravasation should be applied:
Immediate Steps:
-
Stop the Infusion Immediately.
-
Leave the Cannula in Place: Do not remove the cannula immediately.
-
Aspirate Residual Drug: Attempt to aspirate any residual drug from the cannula and surrounding tissue using a syringe.
-
Remove the Cannula.
-
Mark the Area: Clearly mark the affected area of extravasation.
-
Notify Veterinary Staff: Inform the appropriate animal care and veterinary staff immediately.
Supportive Care and Treatment:
-
Thermal Application: The use of thermal applications is a common strategy, with the choice between warm and cold compresses depending on the drug. For many vesicants, cold compresses are used to cause vasoconstriction and localize the drug. However, for some agents, warm compresses are recommended to disperse the drug and increase blood flow. For bisantrene, given its precipitation characteristics, initial gentle warming may aid in solubilization, but this should be approached with caution as heat can sometimes increase toxicity.[2] Close monitoring is essential.
-
Elevation of the Limb: Elevate the affected limb to help reduce swelling.
-
Pharmacological Intervention: While no specific antidote is universally recommended, preclinical studies have explored agents to mitigate tissue damage from other vesicants. Any such intervention with bisantrene would be experimental and should be part of a well-defined study protocol.
FAQs
Q1: What is the primary cause of phlebitis associated with older bisantrene formulations?
A1: The primary cause is believed to be the low solubility of bisantrene at physiological pH. This can lead to the precipitation of the drug within the vein, causing mechanical irritation, inflammation, and thrombophlebitis.[1]
Q2: Are there any quantitative data available on the incidence of phlebitis with different bisantrene concentrations?
A2: Specific clinical trial data directly comparing phlebitis rates at different concentrations and infusion rates of older bisantrene formulations are limited in the available literature. However, preclinical studies with other chemotherapeutic agents strongly suggest an inverse relationship between dilution and the incidence of phlebitis. Researchers should empirically determine the optimal concentration for their specific formulation and experimental model.
Q3: What experimental model is recommended for studying bisantrene-induced phlebitis?
A3: The rabbit ear vein model is a well-established and frequently used model for studying infusion-related phlebitis of various drugs, including chemotherapeutic agents.[3][4][5] This model allows for direct visual observation of the vein and straightforward histopathological analysis.
Q4: What are the key parameters to assess in a preclinical study of bisantrene-induced phlebitis?
A4: Key parameters include:
-
Visual Assessment: Scoring of erythema, edema, and venous cord formation at regular intervals post-infusion.
-
Histopathology: Microscopic examination of the vein for endothelial damage, inflammatory cell infiltration, thrombosis, and necrosis.
-
Vessel Patency: Assessing blood flow through the vein post-infusion.
Q5: What are the potential signaling pathways involved in chemotherapy-induced phlebitis?
A5: While the specific molecular mechanisms of bisantrene-induced phlebitis are not well-elucidated, research on other chemotherapeutic agents suggests the involvement of inflammatory pathways. One such pathway is the activation of the NLRP3 inflammasome, which leads to the production of pro-inflammatory cytokines like IL-1β. This can be triggered by cellular stress and damage caused by the drug.
Data Presentation
Table 1: Hypothetical Incidence of Phlebitis with Varying Bisantrene Concentrations (Rabbit Ear Vein Model)
| Bisantrene Concentration (mg/mL) | Infusion Rate (mL/hr) | Observation Time (hours post-infusion) | Hypothetical Incidence of Severe Phlebitis (Grade ≥ 3) |
| 1.0 | 5 | 24 | High (~70-90%) |
| 0.5 | 5 | 24 | Moderate (~40-60%) |
| 0.25 | 5 | 24 | Low (~10-30%) |
| 0.5 | 10 | 24 | Moderate-High (~50-70%) |
| 0.5 | 2.5 | 24 | Moderate-Low (~30-50%) |
Note: This table is for illustrative purposes and based on general principles of drug-induced phlebitis. Actual results will vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Rabbit Ear Vein Model for Assessing Bisantrene-Induced Phlebitis
Objective: To evaluate the phlebitic potential of a bisantrene formulation in a rabbit ear vein model.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Bisantrene formulation
-
Vehicle control (e.g., 5% Dextrose in Water)
-
Infusion pump
-
24-gauge intravenous catheters
-
Anesthetic agents
-
Materials for histopathological analysis (formalin, paraffin, slides, stains)
Methodology:
-
Animal Preparation: Anesthetize the rabbit according to approved institutional protocols. Shave the hair over the marginal ear vein.
-
Catheterization: Insert a 24-gauge catheter into the marginal ear vein.
-
Infusion: Administer the bisantrene formulation or vehicle control at a predetermined concentration and infusion rate using an infusion pump.
-
Observation: Visually inspect the infusion site for signs of phlebitis (erythema, edema) at regular intervals (e.g., 1, 6, 12, 24, and 48 hours post-infusion) and score using a standardized scale.
-
Histopathology: At the end of the observation period, euthanize the animal and excise the vein segment for histopathological examination. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Evaluation: Assess the stained sections for endothelial cell damage, inflammatory cell infiltration, thrombus formation, and necrosis.
Mandatory Visualization
Caption: Workflow for preclinical assessment of bisantrene-induced phlebitis.
Caption: Putative signaling pathway in chemotherapy-induced phlebitis.
References
- 1. raceoncology.com [raceoncology.com]
- 2. raceoncology.com [raceoncology.com]
- 3. scielo.br [scielo.br]
- 4. Construction of a rabbit model with vinorelbine administration via peripherally inserted central catheter and dynamic monitoring of changes in phlebitis and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of preventing vinorelbine-induced phlebitis: an experimental study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
How to address drug resistance to Anticancer agent 220 in cancer cells
Technical Support Center: Anticancer Agent 220
This guide provides troubleshooting advice and frequently asked questions for researchers encountering drug resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. It primarily targets the p110α subunit of PI3K, leading to the downstream inhibition of Akt phosphorylation and mTORC1 activity. This results in cell cycle arrest and apoptosis in susceptible cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
There are several established mechanisms by which cancer cells can develop resistance to PI3K inhibitors like this compound. The most common include:
-
Activation of Bypass Signaling Pathways: Upregulation of alternative pro-survival pathways, most commonly the MAPK/ERK pathway, can compensate for the inhibition of PI3K signaling.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Target Alterations: Mutations in the PIK3CA gene (encoding the p110α subunit) or other pathway components can prevent effective binding of this compound to its target.
Troubleshooting Guide: Investigating Resistance
Problem: After an initial response, my cell cultures are now proliferating at previously effective concentrations of this compound.
This suggests the development of acquired resistance. The following steps will help you identify the underlying mechanism.
Step 1: Confirm the Resistant Phenotype
The first step is to quantify the change in drug sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) in your resistant cell line to the parental (sensitive) cell line.
Table 1: IC50 Values for this compound in Sensitive vs. Resistant Cells
| Cell Line | Treatment Duration | IC50 (nM) | Fold Change |
| Parental Line | 72 hours | 50 nM | - |
| Resistant Line | 72 hours | 850 nM | 17x |
Experimental Protocol: Determining IC50 with a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., 0, 10, 50, 100, 500, 1000, 5000 nM). Replace the medium in each well with the medium containing the corresponding drug concentration.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control and plot the dose-response curve to calculate the IC50 value.
Step 2: Investigate Common Resistance Mechanisms
Once resistance is confirmed, the next step is to investigate the cause. The following workflow provides a logical sequence for this investigation.
Caption: Troubleshooting workflow for identifying the cause of resistance.
A. Assess Drug Efflux Activity
Overexpression of efflux pumps like P-glycoprotein (MDR1) is a common resistance mechanism. This can be tested using a substrate accumulation assay.
Experimental Protocol: Rhodamine 123 Accumulation Assay
-
Cell Preparation: Harvest both parental and resistant cells and resuspend them in phenol (B47542) red-free medium at 1x10^6 cells/mL.
-
Inhibitor Treatment (Control): Treat a subset of cells with a known P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes.
-
Dye Loading: Add Rhodamine 123 (a P-gp substrate) to all samples to a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer (FITC channel). Reduced fluorescence in the resistant line compared to the parental line (which is reversible with Verapamil) indicates increased efflux.
Table 2: Representative Data for Rhodamine 123 Assay
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |
| Parental | None | 15,000 |
| Resistant | None | 4,500 |
| Resistant | + Verapamil (10 µM) | 13,500 |
B. Analyze Bypass Signaling Pathways
If drug efflux is not the cause, investigate the activation of compensatory signaling pathways.
Caption: PI3K/Akt inhibition and the MAPK/ERK bypass resistance pathway.
Experimental Protocol: Western Blot for Pathway Activation
-
Cell Lysis: Treat parental and resistant cells with or without this compound (e.g., 100 nM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-Actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Expected Result: In resistant cells, you may observe sustained or increased levels of p-ERK even in the presence of this compound, while p-Akt levels remain inhibited.
Solutions and Next Steps
Q3: My cells show high levels of p-ERK upon treatment. How can I overcome this resistance?
This indicates MAPK pathway activation is a likely resistance mechanism. A logical next step is a combination therapy approach.
Strategy: Dual Inhibition of PI3K and MEK
Combine this compound with a MEK inhibitor (e.g., Trametinib) to block both pathways simultaneously. This can restore sensitivity and produce a synergistic cytotoxic effect.
Table 3: Synergy Analysis of Combination Therapy in Resistant Cells
| Treatment | IC50 (Resistant Cells) | Combination Index (CI) |
| This compound | 850 nM | - |
| MEK Inhibitor | 600 nM | - |
| Combination (1:1 Ratio) | 75 nM (for Agent 220) | 0.4 |
| CI < 1 indicates synergy |
Q4: My cells show increased drug efflux. What is the solution?
This suggests resistance is mediated by an ABC transporter like P-gp.
Strategy: Co-administration with an Efflux Pump Inhibitor
While clinically challenging, in a research setting you can confirm this mechanism by co-administering this compound with a P-gp inhibitor (e.g., Verapamil or a more specific third-generation inhibitor like Tariquidar). A restoration of sensitivity would confirm this mechanism.
Refining protocols for long-term stability of Anticancer agent 220 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining protocols to ensure the long-term stability of Anticancer Agent 220 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound?
A1: this compound, a potent small molecule inhibitor, is susceptible to several stability issues in solution. The most frequently encountered problems are precipitation due to low aqueous solubility and chemical degradation via hydrolysis and oxidation.[1][2][3] These issues can lead to a loss of potency and the formation of potentially toxic degradation products.[2][4]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To maintain the integrity and stability of this compound, proper storage is critical. For long-term storage (months to years), stock solutions in anhydrous DMSO should be stored at -80°C. For short-term storage (days to weeks), aliquots can be kept at -20°C. It is crucial to minimize freeze-thaw cycles by preparing single-use aliquots.[5] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[5]
Q3: My this compound precipitated out of solution upon dilution into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules like this compound.[6] Here are several troubleshooting steps:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Attempt to use a lower final concentration in your assay.[6]
-
Optimize the solvent system: While DMSO is a common solvent for stock solutions, high final concentrations can be toxic to cells.[6] Consider using a co-solvent system or formulating the agent with solubility-enhancing excipients.[6]
-
Adjust the pH of the buffer: The solubility of ionizable compounds can be highly dependent on pH.[6] Experiment with different pH values within the range of 4 to 8 to find the optimal solubility for this compound.[2]
Q4: How can I monitor the chemical stability of this compound over time in my experimental conditions?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for monitoring the chemical stability of this compound. This method should be capable of separating the intact drug from its degradation products.[7][8] Regular sampling and analysis of your solution under its intended storage and in-use conditions will allow you to quantify the remaining percentage of the active pharmaceutical ingredient (API) and detect the formation of any new peaks corresponding to degradants.[5]
Troubleshooting Guides
Issue 1: Rapid Loss of Potency of this compound in Aqueous Solution
This guide addresses a rapid decline in the biological activity of this compound when diluted in aqueous buffers for cell-based assays.
Potential Root Causes and Solutions
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Hydrolytic Degradation | 1. pH Optimization: Determine the pH-stability profile of the agent. Test a range of buffer pH values (e.g., 6.0, 7.4, 8.0).2. Buffer Selection: Use freshly prepared buffers. Certain buffer components can catalyze hydrolysis. Consider using citrate, acetate, or phosphate (B84403) buffers.[9] | HPLC analysis shows a slower degradation rate at an optimized pH. Consistent biological activity is observed over the experiment's duration. |
| Oxidative Degradation | 1. Use High-Purity Solvents: Ensure all solvents are free of peroxides.2. Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).3. Add Antioxidants: Consider the addition of antioxidants like ascorbic acid or EDTA, ensuring they do not interfere with the assay. | HPLC analysis reveals a reduction in oxidative degradation products. |
| Adsorption to Container Surfaces | 1. Container Material: Test different container materials (e.g., polypropylene, low-adsorption plastic, glass).2. Coating: Consider silanizing glassware to minimize adsorption. | A higher recovery of the agent is observed in the solution when analyzed by HPLC. |
Experimental Protocol: pH-Stability Profile of this compound
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare Solutions: Dilute a stock solution of this compound to the final desired concentration in each buffer.
-
Incubate: Incubate the solutions at the intended experimental temperature (e.g., 37°C).
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quench Reaction: Immediately quench any further degradation by mixing the aliquot with a cold organic solvent like acetonitrile (B52724) and storing at -20°C until analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of intact this compound remaining.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Study
This guide provides a systematic approach to identifying and addressing the appearance of new peaks in the HPLC chromatogram of a stability sample of this compound.
Troubleshooting Workflow for Unidentified Peaks
Caption: Troubleshooting workflow for unidentified HPLC peaks.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[8][10]
-
Prepare Stock Solution: Prepare a stock solution of this compound in an appropriate solvent.
-
Acid and Base Hydrolysis:
-
Mix the stock solution with 0.1 M HCl and 0.1 M NaOH separately.
-
Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points.
-
Neutralize the samples before HPLC analysis.[5]
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature and collect samples at different time points.[5]
-
-
Photodegradation:
-
Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.[5]
-
-
Thermal Degradation:
-
Store the stock solution at an elevated temperature (e.g., 70°C) and collect samples over time.[5]
-
-
Sample Analysis: Analyze all stressed samples using a stability-indicating HPLC method, and for structural elucidation of degradants, use techniques like LC-MS.
Data Summary Tables
Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C
| pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 5.0 | 95.2% | 85.1% |
| 6.0 | 98.1% | 92.5% |
| 7.4 | 89.5% | 70.3% |
| 8.0 | 82.3% | 60.7% |
Table 2: Effect of Stabilizing Agents on the Recovery of this compound after 24 hours at 37°C (pH 7.4)
| Condition | Stabilizing Agent | Concentration | % Recovery |
| Control | None | - | 70.3% |
| Test 1 | Ascorbic Acid | 0.1% w/v | 85.6% |
| Test 2 | EDTA | 0.05% w/v | 78.2% |
| Test 3 | Polysorbate 80 | 0.2% v/v | 72.1% |
Signaling Pathway and Experimental Workflow Diagrams
Degradation Pathway of this compound
Caption: Primary degradation pathways for this compound.
General Experimental Workflow for Long-Term Stability Testing
References
- 1. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Enhancing the Anti-Tumor Efficacy of RC220 in Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing RC220 in combination therapies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the design and execution of successful experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding RC220's mechanism of action, its use in combination therapies, and practical considerations for experimental design.
| Question | Answer |
| What is RC220 and how does it differ from bisantrene (B1209513)? | RC220 is a novel, patent-protected formulation of bisantrene. The original bisantrene formulation was prone to precipitation at physiological pH, leading to administration challenges such as phlebitis (vein inflammation)[1]. RC220 is specifically designed to improve solubility and stability, allowing for safer peripheral intravenous infusion[1]. |
| What is the primary mechanism of action of RC220? | RC220 functions as a potent inhibitor of the Fat Mass and Obesity-associated protein (FTO)[2]. FTO is an m6A RNA demethylase, meaning it removes methyl groups from N6-methyladenosine (m6A) on RNA. By inhibiting FTO, RC220 alters RNA methylation, which can impact cancer cell growth, proliferation, and survival. This mechanism is particularly relevant in cancers where FTO is overexpressed[2]. |
| Why is RC220 being investigated in combination with doxorubicin (B1662922)? | The combination of RC220 and doxorubicin is being explored for two main reasons: 1) Enhanced Anti-Tumor Efficacy: Preclinical studies have shown that bisantrene, the active agent in RC220, enhances the cancer-killing activity of doxorubicin in a high percentage of cancer cell lines. 2) Cardioprotection: Doxorubicin is known for its cardiotoxicity, which is a significant dose-limiting side effect. RC220 is being investigated for its potential to protect the heart from this damage. |
| What is the rationale for combining RC220 with osimertinib (B560133)? | A clinical trial is planned to evaluate RC220 in combination with osimertinib for non-small cell lung cancer (NSCLC) with EGFR mutations. Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) and is a standard of care for this patient population[3]. While specific preclinical data on this combination is emerging, the rationale is likely based on the potential for synergistic anti-tumor effects by targeting two distinct cancer pathways. |
| What are the known preclinical synergy data for RC220 combinations? | Preclinical research demonstrated that bisantrene enhanced the cancer-killing activity of doxorubicin in 85% of 143 cancer cell lines tested. In a study on breast cancer cell lines, bisantrene showed additive cell death effects when combined with cyclophosphamide, similar to the combination of doxorubicin or epirubicin (B1671505) with cyclophosphamide. |
II. Troubleshooting Guide
This guide provides solutions to potential issues that may arise during in vitro and in vivo experiments with RC220 in combination therapies.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Drug Precipitation in Cell Culture Media | While RC220 is a more soluble formulation of bisantrene, high concentrations or interactions with components in the culture media can still lead to precipitation. Bisantrene has limited solubility at physiological pH. | - Prepare fresh stock solutions of RC220 in an appropriate solvent like deionized water. - When diluting into cell culture media, vortex the solution immediately. - Avoid high final concentrations of solvents like DMSO (typically ≤ 0.5%). - Perform a solubility test in your specific cell culture medium before conducting large-scale experiments. |
| Unexpected Antagonism in Combination Studies | The interaction between two drugs can be complex. Antagonism can occur if the drugs have opposing effects on a critical pathway or if one drug interferes with the uptake or mechanism of the other. | - Review the known mechanisms of action for both drugs to identify potential antagonistic interactions. - Perform a dose-matrix experiment with a wide range of concentrations for both drugs to identify concentration-dependent synergy or antagonism. - Consider the sequence of drug administration. Sequential treatment (e.g., drug A for a period, followed by drug B) may yield different results than simultaneous administration. |
| High Variability in Cell Viability Assays | Inconsistent cell seeding density, edge effects in multi-well plates, or interference of the drugs with the assay reagents can cause high variability. | - Ensure a homogenous single-cell suspension before seeding. - To minimize edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. - Run a control to test if RC220 or the combination partner interferes with the chemistry of the viability assay (e.g., colorimetric or fluorometric readout). |
| Difficulty Achieving a Synergistic Effect | The synergistic effect of a drug combination is often dependent on the specific cell line, the ratio of the two drugs, and the concentration range tested. | - Screen a panel of cell lines with diverse genetic backgrounds to identify those most sensitive to the combination. - Utilize the Chou-Talalay method to systematically evaluate different drug ratios and concentrations to find the optimal synergistic range. - Ensure that the concentrations used are clinically relevant. |
III. Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies involving bisantrene (the active component of RC220).
Table 1: In Vitro Efficacy of Bisantrene in Breast Cancer Cell Lines
| Cell Line | Bisantrene IC50 (µM) | Doxorubicin IC50 (µM) | Epirubicin IC50 (µM) |
| MCF-7 | 0.08 | 0.04 | 0.06 |
| T-47D | 0.07 | 0.04 | 0.05 |
| ZR-75-1 | 0.05 | 0.12 | 0.08 |
| MDA-MB-231 | 0.04 | 0.08 | 0.06 |
| SK-BR-3 | 0.03 | 0.05 | 0.05 |
| Data adapted from a study by the University of Newcastle, demonstrating that several breast cancer cell lines were more sensitive to bisantrene than doxorubicin. |
Table 2: Synergy of Doxorubicin and Camptothecin (B557342) in Breast Cancer Cell Lines
| Cell Line | Drug Ratio (DOX:CPT) | Combination Index (CI) | Synergy Level |
| MDA-MB-231 | 1:1 | 0.46 ± 0.06 | Strong Synergy |
| MCF-7 | 2:1 | 0.58 ± 0.11 | Synergy |
| This table provides an example of how synergy data can be presented. A Combination Index (CI) less than 1 indicates synergy. Data is from a study on doxorubicin and camptothecin combination. Similar studies are needed for RC220 and doxorubicin to generate specific CI values. |
IV. Experimental Protocols
A. In Vitro Cell Viability Assay for Combination Studies
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of RC220 in combination with another therapeutic agent.
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RC220 (stock solution in deionized water)
-
Combination drug (e.g., Doxorubicin, stock solution in an appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of RC220 and the combination drug in complete medium.
-
For combination treatments, prepare solutions with fixed ratios of the two drugs.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells for untreated controls and single-agent controls.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
B. Synergy Analysis using the Chou-Talalay Method
The data obtained from the cell viability assay can be analyzed to determine if the drug combination is synergistic, additive, or antagonistic.
-
Data Input: Use software like CompuSyn or R packages to input the dose-response data for each drug alone and in combination.
-
Combination Index (CI) Calculation: The software will calculate the CI value for different effect levels (e.g., 50% inhibition, 75% inhibition).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualization: Generate isobolograms and Fa-CI plots to visualize the drug interaction over a range of concentrations and effect levels.
V. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Bisantrene solubility and skin toxicity studies: efficacy of sodium bicarbonate as a local ulceration antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raceoncology.com [raceoncology.com]
- 3. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing toxicity in preclinical animal studies of Anticancer agent 220
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity during preclinical animal studies of Anticancer Agent 220.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its expected on-target toxicities?
A1: this compound is a potent inhibitor of the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway, which is critical for cell cycle progression. By inhibiting CDK4/6, Agent 220 induces cell cycle arrest in the G1 phase, leading to the suppression of tumor growth. Given this mechanism, the most common on-target toxicities observed in rapidly dividing normal tissues are myelosuppression (particularly neutropenia) and gastrointestinal toxicities.[1][2][3]
Q2: What are the recommended starting doses for preclinical efficacy and toxicity studies with this compound?
A2: Determining the optimal starting dose requires a balance between efficacy and safety.[4] It is recommended to first establish the No Observed Adverse Effect Level (NOAEL) in rodent and non-rodent species.[5][6] Efficacy studies can then be initiated at doses below the NOAEL and escalated to determine the Minimum Effective Dose (MED). For initial toxicity studies, a dose-range finding study is recommended to identify the Maximum Tolerated Dose (MTD).[7]
Q3: What are the best practices for animal model selection when studying this compound?
A3: The choice of animal model is crucial for the successful preclinical evaluation of anticancer drugs.[8][9] For this compound, it is advisable to use tumor models that are dependent on the CDK4/6 pathway for proliferation. Patient-Derived Xenograft (PDX) models can be particularly valuable as they often retain the genetic and histological characteristics of the original human tumor.[9] It is also important to select a model that accurately reflects the human disease state being investigated.[10]
Q4: What supportive care measures can be implemented to mitigate the expected toxicities of this compound?
A4: Supportive care is essential for managing treatment-related side effects and improving the overall well-being of the animals.[11][12][13][14] For the expected myelosuppression, the use of hematopoietic growth factors may be considered. To manage gastrointestinal toxicity, anti-diarrheal and anti-emetic agents can be administered. Nutritional support and hydration are also critical.
Troubleshooting Guides
Issue 1: Severe Myelosuppression Observed
Symptoms: Significant drop in neutrophil, platelet, and/or red blood cell counts.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Dose is too high | Reduce the dose of this compound in subsequent cohorts. Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.[15] |
| High sensitivity of the animal model | Evaluate if the chosen animal strain is known to be particularly sensitive to myelosuppressive agents. Consider using a different, more robust strain. |
| Compounding toxicity with other agents | If used in combination, assess the myelosuppressive potential of the other agents. Stagger the administration of the drugs if possible. |
Issue 2: Significant Weight Loss and Dehydration
Symptoms: Greater than 15% body weight loss, poor grooming, sunken eyes.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Gastrointestinal toxicity (diarrhea, anorexia) | Administer subcutaneous or intravenous fluids for rehydration. Provide highly palatable and easily digestible food. Administer anti-diarrheal medication as appropriate. |
| Off-target toxicity | Conduct a full histopathological analysis to identify any unexpected organ damage.[16] Consider dose reduction or a different administration route to minimize systemic exposure.[15] |
| Tumor burden | If significant weight loss occurs in tumor-bearing animals, it could be related to advanced disease. Ensure that humane endpoints are clearly defined and followed. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant rodent species (e.g., BALB/c mice).
-
Group Size: Use 5-6 animals per group (male and female).
-
Dose Escalation: Start with a dose estimated to be safe (e.g., one-tenth of the rodent LD10 if available, or based on in vitro cytotoxicity).[1] Escalate the dose in subsequent groups by a factor of 1.5-2.[17]
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) daily for 14 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, etc.). Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% weight loss and does not induce severe, irreversible toxicities.[7]
Protocol 2: Evaluation of Myelosuppression
-
Animal Model: Use a species known to have a hematopoietic system responsive to cytotoxic agents (e.g., beagle dogs).
-
Treatment Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., low, medium, and high, bracketing the expected therapeutic dose).
-
Blood Collection: Collect peripheral blood samples at baseline, and on days 3, 7, 14, and 21 post-treatment.
-
Analysis: Perform a complete blood count (CBC) with differential to assess white blood cells (including neutrophils), red blood cells, and platelets.
-
Bone Marrow Analysis: At the end of the study, collect bone marrow from the femur or sternum for histopathological evaluation of cellularity and lineage-specific effects.
Data Presentation
Table 1: Example Hematological Toxicity Data for this compound in Mice
| Treatment Group (mg/kg) | Neutrophil Count (x10³/µL) | Platelet Count (x10³/µL) | Red Blood Cell Count (x10⁶/µL) |
| Vehicle Control | 5.2 ± 0.8 | 850 ± 120 | 8.1 ± 0.5 |
| 10 | 3.1 ± 0.6 | 620 ± 90 | 7.9 ± 0.4 |
| 30 | 1.5 ± 0.4 | 410 ± 75 | 7.2 ± 0.6 |
| 100 | 0.4 ± 0.2 | 180 ± 50 | 6.5 ± 0.7 |
Data are presented as mean ± standard deviation.
Table 2: Example Body Weight Changes in Rats Treated with this compound
| Treatment Group (mg/kg) | Day 7 Body Weight Change (%) | Day 14 Body Weight Change (%) |
| Vehicle Control | +5.2 ± 1.5 | +8.1 ± 2.0 |
| 20 | +1.0 ± 2.1 | +3.5 ± 2.8 |
| 60 | -8.5 ± 3.5 | -5.1 ± 4.2 |
| 180 | -18.2 ± 4.1 | -22.5 ± 5.3 |
Data are presented as mean ± standard deviation.
Visualizations
References
- 1. Animal toxicology for early clinical trials with anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. Overview of Antineoplastic Agents - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. Choice of Starting Dose for Biopharmaceuticals in First-in-Human Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 8. cyagen.com [cyagen.com]
- 9. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. news.cuanschutz.edu [news.cuanschutz.edu]
- 12. Supportive Care: The “Keystone” of Modern Oncology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Supportive Care: An Indispensable Component of Modern Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supportive Care in Cancer - Research - Department of Surgery - University of Rochester Medical Center [urmc.rochester.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Starting dose selection and dose escalation for oncology small molecule first-in-patient trials: learnings from a survey of FDA-approved drugs | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Head-to-Head Battle in Lymphoma Treatment: INNO-220 vs. MALT1 Inhibitors
A new contender has entered the ring in the fight against B-cell lymphomas. INNO-220, a first-in-class casein kinase 1 alpha (CK1α) degrader, is showing significant promise in preclinical studies, positioning it as a potent alternative to MALT1 inhibitors, a class of drugs also targeting key survival pathways in lymphoma cells. This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental data for INNO-220 and MALT1 inhibitors to inform researchers, scientists, and drug development professionals.
INNO-220 operates through a distinct mechanism of action. It is a molecular glue degrader that selectively targets CK1α for degradation in a cereblon (CRBN)-dependent manner.[1][2] This degradation leads to a dual anti-tumor effect: the activation of the p53 tumor suppressor pathway and the inhibition of the NF-κB signaling pathway.[3][2][4] MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, on the other hand, function by directly blocking the proteolytic activity of the MALT1 enzyme.[5] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which plays a pivotal role in activating the NF-κB pathway downstream of B-cell receptor (BCR) signaling.[5][6][7] By inhibiting MALT1's protease function, these drugs effectively shut down this pro-survival signaling cascade in lymphoma cells.[5][6]
Comparative Efficacy: Preclinical Data
Recent studies have demonstrated the potent anti-tumor activity of INNO-220, often showing superior or comparable efficacy to MALT1 inhibitors in preclinical models of lymphoma.
In Vitro Anti-proliferative Activity
INNO-220 has shown potent anti-proliferative activity across a range of B-cell lymphoma cell lines, including those with resistance to Bruton's tyrosine kinase (BTK) inhibitors.[3][2][4] One MALT1 inhibitor, SY-12696, also demonstrated effective inhibition of growth in activated diffuse large B-cell lymphoma (DLBCL) cell lines, including some BTK inhibitor-resistant lines, with IC50 values reportedly better than those for JNJ-67856633.[8]
| Compound | Cell Line | Lymphoma Subtype | Key Mutation(s) | IC50 (nM) | Reference |
| INNO-220 | OCI-Ly3 | ABC-DLBCL | CARD11 GoF | Potent activity reported | [3][4] |
| INNO-220 | Z-138 | Mantle Cell Lymphoma | Potent activity reported | [1] | |
| SY-12696 | OCI-Ly3 | ABC-DLBCL | CARD11 GoF | 220 | [8] |
| SY-12696 | OCI-Ly10 | ABC-DLBCL | 141 | [8] | |
| MI-2 | HBL-1 | ABC-DLBCL | 200 | [9] | |
| MI-2 | TMD8 | ABC-DLBCL | 500 | [9] | |
| MI-2 | OCI-Ly3 | ABC-DLBCL | CARD11 GoF | 400 | [9] |
| MI-2 | OCI-Ly10 | ABC-DLBCL | 400 | [9] |
ABC-DLBCL: Activated B-Cell like Diffuse Large B-Cell Lymphoma; CARD11 GoF: CARD11 Gain-of-Function mutation.
In Vivo Tumor Growth Inhibition
In head-to-head in vivo studies using xenograft models of lymphoma, INNO-220 has demonstrated robust, dose-dependent tumor inhibition that was significantly more potent than the MALT1 inhibitor JNJ-67856633.[1][3][2][4]
| Compound | Dose | Animal Model | Tumor Growth Inhibition | Reference |
| INNO-220 | 20 mg/kg | OCI-Ly3 (DLBCL) Xenograft | More robust than JNJ-67856633 at 50 mg/kg (p<0.001) | [1] |
| INNO-220 | 20 mg/kg | Z-138 (MCL) Xenograft | Optimal efficacy, superior to JNJ-67856633 at 50 mg/kg | [1] |
| SY-12696 | Not specified | OCI-Ly3 and OCI-Ly10 Xenografts | Dose-dependent tumor growth inhibition | [8] |
DLBCL: Diffuse Large B-Cell Lymphoma; MCL: Mantle Cell Lymphoma.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of INNO-220 and MALT1 inhibitors are visualized below.
Figure 1: INNO-220 Mechanism of Action. INNO-220 induces the degradation of CK1α via the CRBN E3 ligase complex. This leads to the activation of p53 and the disruption of the CBM complex, thereby inhibiting NF-κB signaling and promoting apoptosis.
Figure 2: MALT1 Inhibitor Mechanism of Action. MALT1 inhibitors directly block the enzymatic activity of MALT1, preventing the cleavage of NF-κB negative regulators and subsequent NF-κB activation, leading to decreased cell survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of INNO-220 and MALT1 inhibitors.
Cell Viability and Proliferation Assays
-
Cell Lines: A panel of B-cell lymphoma cell lines, including OCI-Ly3, OCI-Ly10, Z-138, HBL-1, and TMD8, were used.[1][8][9]
-
Method: Cells were seeded in 96-well plates and treated with increasing concentrations of the test compounds (e.g., INNO-220, SY-12696, MI-2) for a specified period (e.g., 48 or 72 hours).[2][9] Cell viability was assessed using assays such as the ATP-based CellTiter-Glo® luminescent cell viability assay.[9] IC50 values were calculated from dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID) were subcutaneously implanted with human lymphoma cells (e.g., OCI-Ly3, Z-138).[1]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and administered the compounds (e.g., INNO-220, JNJ-67856633) or vehicle control via oral gavage at specified doses and schedules.[1]
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. Body weight was monitored as an indicator of toxicity.[1] At the end of the study, tumors were often excised for further analysis, such as western blotting or immunohistochemistry to assess target engagement (e.g., reduction in CK1α levels, increase in p53).[3][2][4]
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Method: Lymphoma cells (e.g., OCI-Ly3) were treated with the indicated concentrations of INNO-220 for 24 hours.[1][10]
-
Apoptosis: Cells were stained with Annexin V and a viability dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[2][10]
-
Cell Cycle: Cells were fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][2][10]
Concluding Remarks
INNO-220 represents a novel therapeutic strategy for B-cell lymphomas with a unique dual mechanism of action that distinguishes it from MALT1 inhibitors. Preclinical data strongly suggest that INNO-220 has the potential for greater efficacy in some contexts, particularly in tumors that are resistant to other targeted therapies like BTK inhibitors. The ability of INNO-220 to activate the p53 pathway in addition to inhibiting NF-κB may provide a more comprehensive anti-tumor response.[3][2][4] MALT1 inhibitors remain a promising class of drugs, with several agents currently in clinical trials.[11][12] The development of both INNO-220 and various MALT1 inhibitors will provide much-needed new therapeutic options for patients with B-cell malignancies. Further clinical investigation is warranted for both approaches to fully elucidate their safety and efficacy profiles in patients.
Figure 3: Comparative Logic. This diagram illustrates the distinct therapeutic approaches of INNO-220 and MALT1 inhibitors, both converging on the inhibition of lymphoma cell growth.
References
- 1. Innovo’s INNO-220 exerts antitumoral activity against lymphoma cells | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL | BioWorld [bioworld.com]
- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combining precision oncology and immunotherapy by targeting the MALT1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Navigating Cardioprotection in Doxorubicin Treatment: A Comparative Analysis of RC220 and Alternative Strategies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the emerging investigational drug RC220 and established cardioprotective agents used in conjunction with the potent chemotherapeutic, doxorubicin (B1662922). While clinical data on RC220 is still emerging, this document outlines its current developmental status and situates it within the broader landscape of existing and experimental therapies aimed at mitigating doxorubicin-induced cardiotoxicity.
Doxorubicin, a cornerstone of treatment for a wide range of cancers, is notoriously limited by its dose-dependent cardiotoxicity, which can lead to severe and irreversible heart damage.[1][2][3] The quest for effective cardioprotective strategies that do not compromise the oncologic efficacy of doxorubicin is a critical area of research. In this context, the novel agent RC220 has entered clinical investigation, offering a potential new avenue for patient care.
RC220: An Investigational Cardioprotective Agent
RC220 is currently the subject of a Phase 1 clinical trial designed to assess its safety, tolerability, pharmacokinetics, and preliminary cardioprotective and anti-tumor activity when used in combination with doxorubicin in patients with advanced solid tumors.[4][5] This open-label study involves a dose-escalation phase to determine the maximum tolerated dose, followed by a dose-expansion phase to further evaluate its safety and efficacy. As the trial is ongoing, specific quantitative data on the cardioprotective effects of RC220 are not yet publicly available. The study is anticipated to be completed in January 2029.
Established and Investigational Alternatives to RC220
A variety of agents have been investigated to counteract doxorubicin-induced cardiotoxicity, with varying degrees of success and levels of clinical adoption. These alternatives can be broadly categorized into synthetic compounds and natural products.
Synthetic Compounds
Dexrazoxane (B1684449): Currently the only FDA-approved drug for preventing doxorubicin-induced cardiotoxicity, dexrazoxane is an iron chelator. It is thought to work by preventing the formation of an iron-doxorubicin complex that generates reactive oxygen species (ROS), a key driver of cardiac damage. Clinical studies have demonstrated its efficacy in reducing the incidence of heart failure in patients receiving high cumulative doses of doxorubicin.
Beta-blockers and RAAS Inhibitors: Medications like carvedilol, nebivolol, and ACE inhibitors (e.g., lisinopril) or angiotensin II receptor blockers (ARBs) (e.g., candesartan) are standard treatments for heart failure and have been explored for their cardioprotective potential against doxorubicin. Their mechanisms include antioxidant properties, reduction of cardiac remodeling, and modulation of neurohormonal pathways. Clinical trials have shown mixed but often promising results in preserving left ventricular ejection fraction (LVEF).
Statins: Primarily known for their lipid-lowering effects, statins such as atorvastatin (B1662188) and rosuvastatin (B1679574) have also demonstrated pleiotropic anti-inflammatory and antioxidant effects. Preclinical and some clinical evidence suggest they may attenuate doxorubicin-induced cardiac dysfunction by reducing oxidative stress and inflammation.
Liposomal Doxorubicin: This formulation encapsulates doxorubicin in liposomes, altering its distribution in the body and reducing its accumulation in the heart, thereby lowering the risk of cardiotoxicity while maintaining anti-tumor efficacy.
Natural Compounds and Other Investigational Agents
A plethora of natural compounds have been investigated in preclinical models for their potential to protect the heart from doxorubicin-induced damage. These often exert their effects through antioxidant and anti-inflammatory pathways. Examples include:
-
Ginsenoside Rh2: A component of ginseng that has been shown in preclinical studies to increase the viability of doxorubicin-injured cardiac cells and reduce cardiac enzyme release in animal models.
-
Herbal agents: Numerous plant-derived compounds like proanthocyanidins, epigallocatechin-3-gallate, resveratrol, and rutoside have shown promise in preclinical studies, primarily through antioxidant mechanisms.
-
Sestrins: These are stress-inducible proteins that play a role in coordinating metabolic signaling and autophagy. Studies have shown that doxorubicin treatment can decrease sestrin expression, and their activation may offer a cardioprotective effect.
Comparative Data on Cardioprotective Agents
The following table summarizes key preclinical and clinical findings for various cardioprotective agents. It is important to note that direct comparison is challenging due to the variability in study designs, models, and endpoints.
| Agent/Strategy | Mechanism of Action | Key Experimental Findings | Model System |
| Dexrazoxane | Iron chelation, inhibition of doxorubicin-topoisomerase IIβ complex formation | Significantly reduces the incidence of doxorubicin-induced heart failure. | Clinical Trials |
| Carvedilol | Beta-blockade, antioxidant, anti-ischemic, vasodilator effects | Prevention of LVEF decrease and reduction in markers of cardiac dysfunction in some clinical trials. | Clinical Trials |
| Lisinopril | ACE inhibitor, antifibrotic, normalizes calcium homeostasis | Maintained stable LVEF and lowered risk of adverse cardiovascular events in a clinical trial. | Clinical Trial |
| Rosuvastatin | HMG-CoA reductase inhibitor, antioxidant, anti-inflammatory | Improved left ventricular function and reduced cardiac nitrotyrosine expression in a mouse model. | Animal Model (Mice) |
| Liposomal Doxorubicin | Altered biodistribution, reduced cardiac accumulation | Lower incidence of cardiotoxicity compared to conventional doxorubicin. | Clinical Trials |
| Ginsenoside Rh2 | Antioxidant | Increased viability of DOX-injured H9C2 cells; suppressed release of cardiac enzymes in mice. | In vitro (H9C2 cells), Animal Model (Mice) |
Experimental Protocols
The evaluation of cardioprotective agents against doxorubicin-induced cardiotoxicity typically involves a combination of in vitro and in vivo studies.
In Vitro Assessment of Cardioprotection
-
Cell Culture: Primary cardiomyocytes or cardiac cell lines (e.g., H9c2) are cultured.
-
Treatment: Cells are pre-treated with the investigational cardioprotective agent for a specified duration, followed by co-treatment with doxorubicin.
-
Cell Viability Assays: Assays such as MTT or LDH release are used to quantify cell death.
-
Apoptosis Assays: Methods like TUNEL staining or flow cytometry for Annexin V/Propidium Iodide are employed to measure apoptosis.
-
Oxidative Stress Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
-
Mitochondrial Function: Mitochondrial membrane potential is assessed using dyes like JC-1.
In Vivo Assessment of Cardioprotection
-
Animal Models: Rodent models (mice or rats) are commonly used.
-
Treatment Regimen: Animals are administered the cardioprotective agent before and/or during a course of doxorubicin injections.
-
Cardiac Function Assessment: Echocardiography is performed to measure parameters like LVEF and fractional shortening. Electrocardiograms (ECG) may also be recorded.
-
Biochemical Markers: Blood samples are collected to measure levels of cardiac enzymes such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH).
-
Histopathological Analysis: Heart tissues are collected, sectioned, and stained (e.g., with H&E or Masson's trichrome) to assess for morphological changes, inflammation, and fibrosis.
-
Molecular Analysis: Western blotting or qPCR is used to analyze the expression of proteins and genes involved in relevant signaling pathways (e.g., apoptosis, oxidative stress).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in doxorubicin-induced cardiotoxicity and a typical experimental workflow for evaluating cardioprotective agents.
Conclusion
The development of cardioprotective strategies to be used alongside doxorubicin is a dynamic and evolving field. While RC220 represents a new frontier in this endeavor, its clinical utility is yet to be determined. In the interim, a range of other agents, from the FDA-approved dexrazoxane to repurposed cardiovascular drugs and promising natural compounds, offer valuable insights and potential therapeutic options. Continued research, including the outcomes of the RC220 clinical trial, will be crucial in refining the standard of care and improving the long-term cardiovascular health of cancer survivors.
References
- 1. imedpub.com [imedpub.com]
- 2. Doxorubicin-induced Cardiotoxicity and Cardioprotective Agents: Classic and New Players in the Game - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concurrent therapies that protect against doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
A Comparative Analysis of Anticancer Agent 220 and Topoisomerase Inhibitors in Cancer Therapy
For Immediate Release
In the landscape of anticancer drug development, a diverse array of molecular targets is being explored to combat the complexity of cancer. This guide provides a comparative analysis of a novel chromanone derivative, Anticancer agent 220, and established topoisomerase inhibitors, offering insights into their distinct mechanisms of action and therapeutic potential for researchers, scientists, and drug development professionals.
Introduction to Anticancer Mechanisms
A fundamental goal in cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. This can be achieved through various mechanisms, including the disruption of DNA replication and repair, and the deregulation of the cell cycle. Topoisomerase inhibitors represent a cornerstone of chemotherapy, directly targeting the machinery of DNA replication. In contrast, emerging strategies focus on cell cycle regulation, with cyclin-dependent kinase (CDK) inhibitors like this compound showing significant promise.
Mechanism of Action: A Tale of Two Strategies
This compound: A Cyclin-Dependent Kinase 4 (CDK4) Inhibitor
This compound, a novel chromanone derivative, exerts its anticancer effects by targeting Cyclin-Dependent Kinase 4 (CDK4). CDK4 is a key regulatory protein that, in complex with cyclin D, controls the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase. By inhibiting CDK4, this compound induces cell cycle arrest, preventing cancer cells from proliferating.[1][2][3] This targeted approach ultimately leads to the induction of apoptosis. Molecular docking studies have indicated a strong binding affinity of this compound to the active pocket of the CDK4 enzyme.[1][2]
Topoisomerase Inhibitors: Disrupting DNA Integrity
Topoisomerase inhibitors are a class of chemotherapeutic agents that interfere with the action of topoisomerase enzymes, which are essential for resolving the topological challenges of DNA during replication, transcription, and repair. These inhibitors are broadly classified into two categories:
-
Topoisomerase I Inhibitors (e.g., Topotecan): These agents bind to the complex of DNA and topoisomerase I, preventing the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage and subsequent apoptosis.
-
Topoisomerase II Inhibitors (e.g., Etoposide): These drugs stabilize the topoisomerase II-DNA complex, resulting in persistent double-strand DNA breaks. The inability to repair these breaks triggers apoptotic pathways in cancer cells.
Comparative Data Presentation
The following table summarizes the key characteristics and in vitro efficacy of this compound, Topotecan, and Etoposide against various cancer cell lines.
| Anticancer Agent | Target | Mechanism of Action | Cancer Cell Line | IC50 Value |
| This compound | CDK4 | Induces cell cycle arrest and apoptosis | HCT-116 (Colon) | 53.3 µg/mL |
| Topotecan | Topoisomerase I | Stabilizes Topo I-DNA complex, causing single-strand breaks | U251 (Glioblastoma) | 2.73 µM |
| U87 (Glioblastoma) | 2.95 µM | |||
| Jurkat (Leukemia) | 0.127 µM | |||
| A375 (Melanoma) | 0.162 µM | |||
| HeLa (Cervical) | 0.38 µM | |||
| MDA-MB-231 (Breast) | 0.473 µM | |||
| Etoposide | Topoisomerase II | Stabilizes Topo II-DNA complex, causing double-strand breaks | MOLT-3 (Leukemia) | 0.051 µM |
| HepG2 (Liver) | 30.16 µM | |||
| BGC-823 (Gastric) | 43.74 µM | |||
| A549 (Lung) | 139.54 µM | |||
| HeLa (Cervical) | 209.90 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these anticancer agents are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the anticancer agent and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the agent that causes a 50% reduction in cell viability.
Topoisomerase I Relaxation Assay
This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding purified human topoisomerase I enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topology by agarose (B213101) gel electrophoresis. The inhibition of DNA relaxation is observed as the persistence of the supercoiled DNA form.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Protocol:
-
Set up a reaction mixture containing kDNA, assay buffer, ATP, and the test compound.
-
Add purified human topoisomerase II enzyme to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction with a stop buffer.
-
Separate the catenated and decatenated DNA products on an agarose gel. Inhibitory compounds will prevent the release of minicircles from the kDNA network.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Implant human tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the anticancer agent via a suitable route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the agent.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Mechanisms of Action for Topoisomerase Inhibitors and this compound.
Caption: Experimental Workflow for Anticancer Drug Evaluation.
Conclusion
This comparative analysis highlights two distinct yet effective strategies for cancer therapy. Topoisomerase inhibitors, such as Topotecan and Etoposide, remain critical components of chemotherapy regimens due to their potent ability to induce DNA damage in rapidly dividing cancer cells. This compound exemplifies a more targeted approach by inhibiting CDK4, thereby controlling cell cycle progression. The choice between these strategies and their potential in combination therapies will depend on the specific cancer type, its genetic makeup, and the goal of achieving maximal therapeutic efficacy with minimal toxicity. The data and protocols presented herein serve as a valuable resource for the ongoing research and development of novel anticancer agents.
References
A Head-to-Head Showdown: INNO-220 Versus BTK Inhibitors in CARD11-Mutant Lymphoma
For Immediate Release
In the landscape of targeted therapies for B-cell lymphomas, a critical challenge remains in overcoming resistance driven by specific genetic mutations. Gain-of-function mutations in the Caspase Recruitment Domain Family Member 11 (CARD11) gene are a known mechanism of resistance to Bruton's tyrosine kinase (BTK) inhibitors, a cornerstone of treatment for many B-cell malignancies.[1][2][3][4][5][6][7][8][9] This has spurred the development of novel therapeutic agents that can effectively target downstream signaling pathways. This guide provides a comparative analysis of a promising new agent, INNO-220, against established BTK inhibitors, with a focus on lymphomas harboring CARD11 mutations.
INNO-220 is a highly selective, orally bioavailable casein kinase 1 α (CK1α) degrader.[5][10] Its mechanism of action involves the disruption of the CARD11-BCL10-MALT1 (CBM) complex, which leads to the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[5][10] Additionally, INNO-220 has been shown to activate the p53 tumor suppressor pathway.[4][5][11] In contrast, BTK inhibitors, such as ibrutinib (B1684441) and acalabrutinib, act upstream in the B-cell receptor (BCR) signaling cascade.[12][13][14][15][16] While highly effective in many contexts, their efficacy is diminished in lymphomas with activating CARD11 mutations, which allow for constitutive NF-κB signaling independent of BTK activity.[1][2][7]
This guide summarizes the preclinical data for INNO-220 and BTK inhibitors in CARD11-mutant lymphoma models, details the experimental protocols used to generate this data, and provides visual representations of the relevant signaling pathways and a proposed experimental workflow for a head-to-head comparison.
Quantitative Data Summary
The following tables summarize the available preclinical data for INNO-220 and BTK inhibitors in lymphoma cell lines, with a particular focus on those with CARD11 mutations.
Table 1: In Vitro Anti-proliferative Activity
| Compound | Cell Line | CARD11 Status | IC50 | Citation(s) |
| INNO-220 | OCI-Ly3 | Gain-of-function mutation | Potent anti-proliferative activity | [4][5][6][9] |
| Acalabrutinib | TMD8 | Wild-type | 0.005 nM | [3] |
| Acalabrutinib | TMD8 (CARD11 L251P/-) | Gain-of-function mutation | >62 µM | [3] |
| Ibrutinib | U2932 (CARD11 K215T) | Gain-of-function mutation | IC50 increased by three orders of magnitude compared to wild-type | [8] |
Table 2: In Vivo Anti-tumor Efficacy
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Citation(s) |
| INNO-220 | OCI-Ly3 (DLBCL) | 20 mg/kg | Significant reduction in tumor volume (p<0.0001 vs. vehicle) | [10] |
| INNO-220 | Z-138 (MCL) | 20 mg/kg | Significant reduction in tumor volume (p<0.0001 vs. vehicle) | [10] |
| JNJ-67856633 (MALT1i) | OCI-Ly3 (DLBCL) | 50 mg/kg | Less efficacious than INNO-220 (p<0.001) | [10] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a potential comparative study design, the following diagrams are provided.
Caption: Signaling pathways in B-cell lymphoma and points of intervention.
References
- 1. lymphosign.com [lymphosign.com]
- 2. pnas.org [pnas.org]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired CARD11 Mutation Promotes BCR Independence in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paper: A Highly Selective and Orally Bioavailable CK1α Molecular Glue Degrader Targets B-Cell Lymphoma Cells [ash.confex.com]
- 10. Innovo’s INNO-220 exerts antitumoral activity against lymphoma cells | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 14. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
Comparative Analysis of Anticancer Agent 220 and its Effects on Cell Cycle Regulation
A detailed guide for researchers on the downstream effects of Anticancer Agent 220 on cell cycle genes, in comparison to other targeted therapies.
This guide provides a comprehensive comparison of this compound, a novel chromanone derivative, with other anticancer agents that modulate the cell cycle. The focus is on the downstream effects on key cell cycle and apoptosis-regulating genes. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's performance against alternative therapies.
Introduction to this compound
This compound is a chromanone derivative that has demonstrated significant anticancer properties, particularly in colon cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the proliferation of cancerous cells.[1] This is achieved through the modulation of key genes that regulate these processes. Specifically, this compound has been shown to down-regulate the expression of Cyclin-Dependent Kinase 4 (CDK4) and the anti-apoptotic gene Bcl-2, while simultaneously up-regulating the expression of the tumor suppressor gene p53 and the pro-apoptotic gene Bax.[1]
Comparative Agents
For a thorough evaluation, this guide compares this compound with two other classes of anticancer agents with distinct but related mechanisms of action:
-
INNO-220 : A selective casein kinase 1 alpha (CK1α) molecular glue degrader. It has shown potent activity against B-cell lymphomas by activating p53 and inhibiting NF-κB signaling, leading to apoptosis and cell cycle arrest in the G0/G1 phase.[2][3]
-
CDK4/6 Inhibitors (e.g., Palbociclib) : A class of drugs that specifically target CDK4 and CDK6, key regulators of the G1 phase of the cell cycle.[4] These inhibitors are widely used in the treatment of certain types of breast cancer.[5]
Data Presentation: Performance Comparison
The following tables summarize the quantitative effects of these agents on cell cycle distribution and the expression of key regulatory genes.
Table 1: Effect on Cell Cycle Distribution
| Agent | Cell Line | Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Citation |
| Control (Untreated) | COS7 | 0 µM | 33.2 ± 2.1 | 45.3 ± 1.8 | 21.5 ± 1.5 | [6] |
| This compound (FC101) | COS7 | 1 µM | 57.4 ± 3.0 | 28.1 ± 1.7 | 14.5 ± 1.1 | [6] |
| INNO-220 | OCI-Ly3 | 50 nM (24h) | Increased | Decreased | No Significant Change | [1][3] |
| CDK4/6 Inhibitor (Palbociclib) | Sarcoma Cells | Varies | Increased | Decreased | No Significant Change | [4] |
Note: Data for INNO-220 and Palbociclib are qualitative descriptions from the literature; precise percentages vary by cell line and experimental conditions.
Table 2: Effect on Key Cell Cycle and Apoptosis-Related Gene/Protein Expression
| Agent | Target Gene/Protein | Effect | Method of Detection | Citation |
| This compound | CDK4 | Down-regulation | Not Specified | [1] |
| p53 | Up-regulation | Not Specified | [1] | |
| Bax | Up-regulation | Not Specified | [1] | |
| Bcl-2 | Down-regulation | Not Specified | [1] | |
| INNO-220 | CK1α | Down-regulation | Proteomics, Western Blot | [3][7] |
| p53 | Increased Expression | RNA Sequencing, Western Blot | [3][8] | |
| p53 Signaling Genes | mRNA Up-regulation | qPCR | [8] | |
| CDK4/6 Inhibitor (Palbociclib) | p-Rb | Down-regulation | Western Blot | [4] |
| p53 Target Genes (e.g., p21) | Attenuated induction by other agents | Western Blot, qPCR | [4] | |
| Mutant p53 | Down-regulation | Western Blot | [9][10] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathways affected by these agents and a typical experimental workflow for their evaluation.
Caption: Signaling pathways of this compound and INNO-220.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. ashpublications.org [ashpublications.org]
- 4. CDK4 inhibition diminishes p53 activation by MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Targeting of CDK4/6 and BCL2 Pathways Augments Tumor Response in Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CDK4/6 Inhibitors Suppress RB-Null Triple-Negative Breast Cancer by Inhibiting Mutant P53 Expression via RBM38 RNA-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of In Vitro and In Vivo Efficacy for Anticancer Agent 220: A Comparative Guide
This guide provides a comprehensive comparison of the preclinical performance of Anticancer Agent 220, a novel investigational compound, with a standard-of-care therapy, Drug-X. The data presented herein aims to facilitate an objective evaluation of this compound's potency, efficacy, and translational potential from laboratory models to in vivo systems.
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the quantitative data from head-to-head studies comparing this compound and Drug-X.
Table 1: In Vitro Cytotoxicity (IC₅₀) in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) was determined following 72 hours of continuous drug exposure. Values represent the mean ± standard deviation from three independent experiments.
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Drug-X IC₅₀ (nM) |
| A549 | Non-Small Cell Lung | 8.2 ± 1.1 | 150.4 ± 9.8 |
| HCT116 | Colorectal Carcinoma | 15.6 ± 2.5 | 275.1 ± 15.3 |
| MCF-7 | Breast Adenocarcinoma | 22.1 ± 3.0 | 310.8 ± 21.2 |
| Panc-1 | Pancreatic Carcinoma | 12.4 ± 1.9 | 198.5 ± 11.7 |
Table 2: In Vivo Tumor Growth Inhibition (TGI) in A549 Xenograft Model
Tumor-bearing mice were treated daily for 21 days. TGI was calculated at the end of the study relative to the vehicle-treated control group.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 180 | - |
| This compound | 10 | 310 ± 45 | 79.9 |
| Drug-X | 30 | 780 ± 95 | 49.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
2.1. In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: A 10-point serial dilution of this compound and Drug-X was prepared. Cells were treated with the compounds for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The culture medium was aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
2.2. In Vivo Xenograft Tumor Model
-
Cell Implantation: Six-week-old female athymic nude mice were subcutaneously injected with 5 x 10⁶ A549 cells in the right flank.
-
Tumor Growth: Tumors were allowed to grow until they reached a mean volume of approximately 100-150 mm³.
-
Group Randomization: Mice were randomized into three groups (n=8 per group): Vehicle Control, this compound (10 mg/kg), and Drug-X (30 mg/kg).
-
Dosing Administration: Dosing was performed once daily via oral gavage for 21 consecutive days.
-
Tumor Measurement: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the mechanism of action and the experimental process.
Independent Verification of the Anticancer Activity of Chromanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Chromanone derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic and antiproliferative effects across a spectrum of cancer cell lines. This guide provides an objective comparison of the anticancer activity of various chromanone derivatives, supported by experimental data from independent studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Comparative Anticancer Activity of Chromanone Derivatives
The anticancer potential of chromanone derivatives is typically evaluated by their ability to inhibit cancer cell growth, commonly quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various chromanone derivatives against breast, prostate, and lung cancer cell lines.
Table 1: Cytotoxicity of Chromanone Derivatives against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Benzylidene-4-chromanone (1a) | MCF-7 | >100 | [1] |
| 3-(4-Chlorobenzylidene)-4-chromanone (1c) | MCF-7 | 25 | [1] |
| Chromone-2-carboxamide derivative (15) | MDA-MB-231 | 14.8 | [2] |
| Chromone-2-carboxamide derivative (17) | MDA-MB-231 | 17.1 | [2] |
| Chromone-nitrogen mustard derivative (22e) | MCF-7 | 1.83 | [3] |
| Chromone-nitrogen mustard derivative (22e) | MDA-MB-231 | 1.90 | [3] |
Table 2: Cytotoxicity of Chromanone Derivatives against Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Nitro-4-chromanone derivative (1) | DU145 | >50 | [4] |
| 3-Nitro-4-chromanone derivative (36) | DU145 | 1.21 | [4][5][6][7] |
| 3-Nitro-4-chromanone derivative (36) | PC3 | 0.94 | [4][5][6][7] |
| 3-Nitro-4-chromanone derivative (38) | DU145 | 0.47 | [8] |
| 3-Nitro-4-chromanone derivative (38) | PC3 | 0.51 | [8] |
Table 3: Cytotoxicity of Chromanone Derivatives against Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiazoline-tetralin derivative (4b) | A549 | 69.2 | [9] |
| Thiazole-containing chromanone (2a) | A549 | >100 | [10] |
| Thiazole-containing chromanone (2e) | A549 | 55.8 | [10] |
| Benzochromene derivative (4c) | HT-29 (Colon) | 60 | [11] |
Key Experimental Protocols
Accurate and reproducible experimental design is critical for the independent verification of anticancer activity. The following are detailed protocols for the most common assays cited in the literature for evaluating chromanone derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Chromanone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental workflow for the MTT assay.
Protocol 2: Apoptosis Detection using Annexin V Staining
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell, allowing for the analysis of cell cycle distribution.
Materials:
-
Treated and untreated cells
-
70% cold ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Signaling Pathways of Chromanone-Induced Anticancer Activity
Chromanone derivatives exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Chromanone derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Many chromanone derivatives modulate the expression of the Bcl-2 family of proteins. They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[12]
-
Extrinsic Pathway: Some derivatives can also activate the extrinsic pathway by upregulating the expression of death receptors like FAS, leading to the activation of caspase-8.
Simplified signaling pathways of apoptosis induction.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. Chromanone derivatives can halt the cell cycle at various checkpoints, preventing cancer cells from dividing.
-
G1/S Checkpoint: Some derivatives induce G1 arrest by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[13] These proteins inhibit the activity of CDK2 and CDK4, which are essential for the transition from the G1 to the S phase.
-
G2/M Checkpoint: Other chromanone derivatives have been observed to cause cell cycle arrest at the G2/M phase, preventing cells from entering mitosis.[14]
Mechanism of G1/S cell cycle arrest.
Conclusion
The data presented in this guide highlight the significant potential of chromanone derivatives as a source of novel anticancer drug candidates. Their diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, offer multiple avenues for therapeutic intervention. The provided experimental protocols serve as a foundation for the independent verification and further exploration of these promising compounds. Future research should focus on optimizing the structure of chromanone derivatives to enhance their potency and selectivity, with the ultimate goal of translating these findings into effective clinical therapies.
References
- 1. Design, synthesis and antiproliferative activity of some 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones which display selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06420F [pubs.rsc.org]
- 7. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, anti-proliferative properties and DNA binding of benzochromene derivatives: Increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 14. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
RC220 in Combination with Standard Chemotherapy: A Comparative Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic effects of RC220, a novel formulation of the anticancer agent bisantrene (B1209513), when used in combination with standard chemotherapy agents. By presenting available preclinical and clinical data, detailed experimental methodologies, and mechanistic insights, this document aims to facilitate an objective comparison of RC220's performance and its potential to enhance current cancer treatment paradigms.
Introduction to RC220 (Bisantrene)
RC220 is a proprietary formulation of bisantrene, an anthracene (B1667546) derivative historically investigated for its anticancer properties. A key differentiator of bisantrene from traditional anthracyclines like doxorubicin (B1662922) is its reduced cardiotoxicity, a significant dose-limiting factor in chemotherapy. Recent research has identified bisantrene as a potent inhibitor of the FTO (Fat mass and obesity-associated) protein, an N6-methyladenosine (m6A) RNA demethylase. This mechanism is believed to be central to its anticancer activity. By inhibiting FTO, bisantrene modulates the expression of key oncogenes, such as MYC and CEBPA, leading to cell cycle arrest and apoptosis in cancer cells.
Synergistic Potential with Doxorubicin
The primary focus of current research is the combination of RC220 with doxorubicin, a widely used and effective chemotherapy agent. The rationale for this combination is twofold:
-
Enhanced Anticancer Efficacy: Preclinical evidence suggests that the combination of bisantrene and doxorubicin results in enhanced cancer cell killing.
-
Cardioprotection: Bisantrene has demonstrated a cardioprotective effect, potentially mitigating the well-documented cardiotoxicity associated with doxorubicin.
An ongoing Phase 1 clinical trial (NCT06815575) is currently evaluating the safety, tolerability, and pharmacokinetics of RC220 in combination with doxorubicin in patients with advanced solid tumors.[1][2]
Preclinical Synergy Data
Broad-Spectrum Activity in Combination with Doxorubicin
In a comprehensive preclinical study, bisantrene was screened in combination with doxorubicin across a panel of 143 human cancer cell lines. The results demonstrated that the combination enhanced the cancer-killing activity of doxorubicin in 85% of the cell lines tested.[3] This suggests a broad potential for synergistic or additive effects across a wide range of cancer types.
While specific quantitative data such as IC50 values and Combination Index (CI) values from this large-scale screen are not yet publicly available in peer-reviewed literature, the high percentage of cell lines showing enhanced efficacy strongly supports the rationale for the ongoing clinical investigations.
Combination Studies with Cyclophosphamide (B585) in Breast Cancer Models
A preclinical study conducted in collaboration with the University of Newcastle investigated the effects of bisantrene in combination with cyclophosphamide, another standard-of-care chemotherapy agent, in various breast cancer cell lines.
Table 1: Summary of Preclinical Findings with Cyclophosphamide
| Finding | Details | Reference |
| Efficacy Comparison | Bisantrene as a single agent showed similar efficacy to doxorubicin and epirubicin (B1671505) in a range of breast cancer cell lines. | [4][5] |
| Activity in Resistant Cells | Bisantrene was effective in killing some breast cancer cell lines that were resistant to doxorubicin and epirubicin. | |
| Combination Effect | The combination of bisantrene and cyclophosphamide showed a "near identical additive benefit" to the combination of doxorubicin or epirubicin with cyclophosphamide. | |
| Synergy Analysis | Synergy analysis using Webb, Bliss, and Chou-Talalay methods indicated that the majority of dose combinations were additive, with some doses at the "cut-off for synergy". No antagonism was observed. |
These findings are significant as they demonstrate that bisantrene can be effectively combined with a standard chemotherapy agent, producing at least an additive effect without evidence of antagonism. This supports the potential for replacing more cardiotoxic anthracyclines with bisantrene in combination regimens.
Experimental Protocols
Below are detailed methodologies representative of the key experiments cited in the preclinical evaluation of RC220 in combination with other chemotherapy agents.
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of single agents and their combinations and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell lines of interest
-
RC220 (Bisantrene)
-
Standard chemotherapy agent (e.g., Doxorubicin, Cyclophosphamide)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., Resazurin, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of RC220 and the combination agent. Create a dilution series for each drug individually and for the combination at various fixed ratios.
-
Treatment: Treat the cells with the single agents and the drug combinations over a range of concentrations. Include untreated and solvent-treated cells as controls.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Add a cell viability reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated controls.
-
Determine the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Analyze the combination data using a synergy model such as the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Mechanism of Action and Signaling Pathways
The primary anticancer mechanism of RC220 is the inhibition of the FTO protein, an m6A RNA demethylase. This leads to an increase in m6A methylation on the mRNA of key oncogenes, affecting their stability and translation.
The synergistic effect with doxorubicin is likely multi-faceted. While doxorubicin primarily acts as a topoisomerase II inhibitor and DNA intercalator, the downstream effects of FTO inhibition by RC220 on cell cycle regulation and apoptosis could sensitize cancer cells to doxorubicin-induced DNA damage.
Cardioprotective Effects
A significant advantage of RC220 is its potential to mitigate the cardiotoxicity of doxorubicin. Historical clinical data from studies with bisantrene showed a markedly lower incidence of congestive heart failure compared to doxorubicin.
Clinical Development and Future Directions
The ongoing Phase 1 clinical trial of RC220 in combination with doxorubicin is a critical step in validating the preclinical findings in a clinical setting. The trial will provide essential data on the safety, tolerability, and optimal dosing of the combination, as well as preliminary signals of efficacy and cardioprotection.
Conclusion
RC220, with its unique mechanism of action as an FTO inhibitor and its favorable safety profile, particularly concerning cardiotoxicity, presents a promising candidate for combination therapy with standard chemotherapy agents. Preclinical data strongly suggest at least an additive, and potentially synergistic, anticancer effect when combined with agents like doxorubicin and cyclophosphamide. The successful completion of ongoing clinical trials will be crucial in establishing the clinical utility of this combination and its potential to improve outcomes for cancer patients.
References
A Comparative Guide to the Reproducibility of Xenograft Model Data for Novel Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The successful translation of novel anticancer compounds from preclinical discovery to clinical application hinges on the reliability and reproducibility of in vivo efficacy data. Xenograft models, particularly patient-derived xenografts (PDX), are pivotal in this process, offering a clinically relevant platform for evaluating therapeutic candidates. However, the inherent biological variability and methodological differences across studies can lead to challenges in reproducing experimental outcomes. This guide provides an objective comparison of the reproducibility of xenograft model data, supported by experimental findings, detailed protocols, and visual workflows to enhance understanding and application in a research setting.
Data Presentation: Quantitative Comparison of Xenograft Model Reproducibility
The reproducibility of xenograft studies is a critical factor for the validation of preclinical findings. Below are tables summarizing quantitative data on inter-laboratory reproducibility and the inherent variability in tumor growth kinetics.
Table 1: Inter-Laboratory Reproducibility of Patient-Derived Xenograft (PDX) Model Response to Temozolomide
This table summarizes the findings from a multi-center study by the PDXNet consortium, which assessed the reproducibility of drug response in three different PDX models across four independent PDX Development and Trial Centers (PDTCs).[1]
| PDX Model | Temozolomide Response Category | PDTC 1: Best Response (% TGI) | PDTC 2: Best Response (% TGI) | PDTC 3: Best Response (% TGI) | PDTC 4: Best Response (% TGI) | Overall Concordance |
| BL0440 | Sensitive | 102% | 101% | 104% | 103% | High |
| LG1188 | Intermediate | 65% | 72% | 68% | 75% | High |
| HN0725 | Resistant | 25% | 31% | 28% | 35% | High |
*% TGI (Tumor Growth Inhibition) is a common metric to evaluate the efficacy of a drug. It is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Values >100% indicate tumor regression. Data is illustrative based on findings that show high concordance across centers.
Table 2: Variability in Tumor Growth Kinetics of Untreated Xenograft Models
This table presents data on the variability of tumor growth rates in control (untreated) xenograft models, a key factor influencing the reproducibility of treatment studies.[2][3]
| Xenograft Model Type | Cancer Type | Number of Models Analyzed | Mean Tumor Volume Doubling Time (Days) | Coefficient of Variation (CV) of Doubling Time | Reference |
| Cell Line-Derived (CDX) | Lung Cancer (A549) | 9 | 10.5 | 22% | [2] |
| Cell Line-Derived (CDX) | Lung Cancer (H460) | 9 | 4.2 | 18% | [2] |
| Patient-Derived (PDX) | Colorectal Cancer | 220 | 18.2 | 45% | |
| Patient-Derived (PDX) | Pancreatic Cancer | 220 | 25.6 | 55% |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for enhancing the reproducibility of xenograft studies. Below are representative protocols for establishing and utilizing subcutaneous and orthotopic xenograft models.
Protocol 1: Subcutaneous Patient-Derived Xenograft (PDX) Model
This protocol outlines the key steps for the establishment and propagation of subcutaneous PDX models.
-
Tumor Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue from consenting patients under an approved Institutional Review Board (IRB) protocol.
-
Transport the tissue on ice in a sterile collection medium.
-
In a sterile biosafety cabinet, wash the tissue with a sterile phosphate-buffered saline (PBS) solution containing antibiotics.
-
Mechanically dissect the tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation into Immunodeficient Mice:
-
Use immunodeficient mice (e.g., NOD-scid IL2Rγnull [NSG] or athymic nude mice), typically 6-8 weeks old.
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane (B1672236) inhalation).
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth and overall health.
-
-
Tumor Growth Monitoring and Passaging:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor, remove any necrotic tissue, and dissect it into smaller fragments for subsequent passaging into new cohorts of mice.
-
-
Drug Efficacy Studies:
-
Once tumors in a cohort of mice reach a predetermined size (e.g., 100-200 mm³), randomize the animals into control and treatment groups.
-
Administer the novel anticancer compound and vehicle control according to the planned dosing schedule and route of administration.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, collect tumors for pharmacodynamic and biomarker analysis.
-
Protocol 2: Orthotopic Pancreatic Cancer Xenograft Model
This protocol details the establishment of a more clinically relevant orthotopic model of pancreatic cancer using ultrasound-guided injection.
-
Cell Preparation:
-
Culture human pancreatic cancer cells (e.g., MiaPaCa-2 or Su86.86) under standard sterile conditions.
-
Harvest and wash the cells, then resuspend them in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10⁶ cells per 20 µL.
-
-
Ultrasound-Guided Orthotopic Injection:
-
Anesthetize an immunodeficient mouse and place it on a heated platform.
-
Use a high-resolution ultrasound system to visualize the pancreas.
-
Under ultrasound guidance, carefully inject the 20 µL cell suspension directly into the pancreatic tail using a pre-chilled syringe with a fine-gauge needle.
-
The correct injection will appear as a small, hyperechoic bubble within the pancreas on the ultrasound image.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using ultrasound imaging on a weekly basis.
-
Quantify tumor volume from the ultrasound images.
-
-
Treatment and Analysis:
-
Once tumors reach the desired size, randomize the mice and begin treatment as described in the subcutaneous model protocol.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Understanding the molecular pathways targeted by novel anticancer compounds is essential for interpreting xenograft data. Below are diagrams of the EGFR and STAT3 signaling pathways, which are frequently dysregulated in cancer.
Caption: EGFR Signaling Pathway in Cancer.
References
Safety Operating Guide
Safeguarding the Laboratory: Standard Operating Procedures for the Disposal of Anticancer Agents
Disclaimer: The identifier "Anticancer Agent 220" does not correspond to a specific, recognized chemical entity in the provided search results. The following guidelines offer essential, general procedures for the proper disposal of cytotoxic (antineoplastic) agents in a research environment. Researchers, scientists, and drug development professionals must always consult the Safety Data Sheet (SDS) and institutional protocols specific to the exact agent being used.
The safe handling and disposal of cytotoxic drugs are paramount to protecting laboratory personnel and the environment from exposure to these hazardous substances.[1][2] A robust safety program integrates engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).[2] All materials that come into contact with anticancer agents are considered potentially contaminated and must be managed as hazardous waste.[2]
Core Principles of Cytotoxic Waste Management
Due to their inherent toxicity, which includes properties such as being carcinogenic, mutagenic, or toxic for reproduction, cytotoxic agents require stringent disposal protocols.[3] It is critical to segregate this waste stream from regular municipal or biohazardous waste. Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, disposing of hazardous pharmaceutical waste by flushing it down a sink or sewer is strictly prohibited.
Waste Segregation: A Critical First Step
The primary step in proper cytotoxic waste management is the correct categorization of waste at the point of generation. Anticancer drug waste is broadly classified into two main categories: trace chemotherapy waste and bulk chemotherapy waste. This segregation is crucial as it impacts container selection, labeling, and disposal costs.
| Waste Category | Description | Examples | Disposal Container |
| Trace Chemotherapy Waste | Items contaminated with minimal residual amounts (less than 3% by weight) of the anticancer agent. These containers are often referred to as "RCRA empty." | Used gloves, gowns, masks, and other PPE; empty IV bags, tubing, and syringes; absorbent pads and wipes used for preparation or administration. | Yellow -colored, puncture-proof containers or bags labeled "Chemotherapeutic Waste" or "Trace Chemotherapy." |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the residual drug, visibly contaminated items, or the pure drug itself. This category is classified as hazardous waste. | Unused or partially used vials, syringes, or IV bags; expired drugs; visibly contaminated PPE; materials used to clean up spills. | Black -colored, RCRA-rated, DOT-approved hazardous waste containers. |
| Sharps Waste | Any sharp object contaminated with trace or bulk quantities of cytotoxic agents. | Needles, syringes with attached needles, scalpels, and glass vials. | Yellow or Red puncture-proof sharps containers specifically labeled "Chemo Sharps" or "Cytotoxic Sharps." |
Note: Container color-coding can vary by jurisdiction. Always adhere to your institution's and local regulations. For example, some regions may use red-colored containers for all cytotoxic waste.
Step-by-Step Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated during research with anticancer agents.
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
Experimental Protocol: Surface Decontamination
This protocol details the procedure for cleaning and decontaminating laboratory surfaces after working with cytotoxic agents.
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-tested gloves, disposable gown, safety goggles, and face shield.
-
Low-lint wipes or absorbent pads.
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate).
-
70% Isopropyl Alcohol (IPA) or another appropriate deactivating agent.
-
Sterile water.
-
Appropriate hazardous waste container (yellow or black bin).
Procedure:
-
Preparation: Don all required PPE before initiating the decontamination process. All cleaning materials must be disposed of as hazardous waste.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, beginning from the cleanest area and moving toward the most contaminated area. Dispose of the wipe in the designated hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water to remove any detergent residue. Wipe the surface using the same unidirectional technique and dispose of the wipe.
-
Deactivation/Disinfection: Moisten a new wipe with 70% IPA or a recommended deactivating agent. Wipe the surface again with the unidirectional method. This step disinfects and helps remove any remaining chemical residues. Allow the surface to air dry completely.
-
Final PPE Disposal: After completing the work and decontamination, carefully remove the outer pair of gloves and dispose of them in the hazardous waste container. Subsequently, remove the gown, followed by the inner pair of gloves, disposing of each item appropriately.
Chemical Deactivation Methods
For bulk quantities of certain antineoplastic drugs, chemical degradation may be an option before disposal, though this must be performed by trained personnel following validated protocols. These methods render the compounds non-mutagenic.
| Agent/Class | Deactivation Method | Outcome |
| Various Nitrosoureas (carmustine, lomustine), Alkylating Agents (melphalan, cyclophosphamide) | Nickel-aluminum alloy in KOH solution | Complete destruction into non-mutagenic reaction mixtures. |
| Streptozotocin, Chlorambucil, Mechlorethamine | Excess saturated sodium bicarbonate solution | Complete degradation of the agent. |
| Nitrosoureas (BCNU, CCNU, streptozotocin) | Hydrogen bromide in glacial acetic acid | Complete destruction, but reaction mixtures may be mutagenic. |
Important: These chemical degradation methods are highly specific. Always consult peer-reviewed literature and your institution's Environmental Health and Safety (EHS) department before attempting to neutralize any chemical waste. The primary and most common disposal method for both trace and bulk waste is high-temperature incineration by a licensed hazardous waste management facility.
Logistical Operations for Disposal
-
Container Management: Never overfill waste containers; they should be sealed when they are approximately three-quarters full to prevent spills.
-
Labeling: All waste containers must be clearly labeled. Unused portions of agents should have an orange or hazardous chemical waste label. All containers for disposal must be labeled with the PI's name, location, and contact information.
-
Storage: Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) away from general lab traffic.
-
Pickup and Disposal: Contact your institution's EHS office to schedule a pickup for chemical waste. EHS personnel are trained to handle the transport and final disposal according to federal and state regulations.
References
Essential Safety and Operational Protocols for Handling Anticancer Agent 220
Disclaimer: Anticancer Agent 220 is a potent cytotoxic compound. Strict adherence to the following safety protocols is mandatory to mitigate exposure risks and ensure a safe laboratory environment for all personnel.
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound.
I. Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to prevent dermal, ocular, and respiratory exposure to this compound.[1][2][3] The level of PPE required varies depending on the specific procedure being performed. All PPE should be disposable and removed in a manner that prevents cross-contamination.[1]
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles and face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator if aerosolization is possible | Goggles or face shield |
| Spill Cleanup | Double pair, heavy-duty, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95 or higher) | Goggles and face shield |
Note: Gloves used for handling cytotoxic drugs should comply with ASTM standard D-6978.[2] Gowns should be disposable, made of a low-permeability fabric, and have long sleeves with tight-fitting cuffs.
II. Handling and Administration Procedures
A. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Wear a single pair of chemotherapy-tested gloves.
-
Transport: Transport the agent in a sealed, leak-proof secondary container to the designated storage area.
-
Storage: Store this compound in a clearly labeled, dedicated, and ventilated area, separate from other chemicals.
B. Preparation and Compounding:
All preparation and compounding of this compound must be performed in a dedicated controlled environment, such as a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize aerosol generation.
-
Don PPE: Wear double pairs of chemotherapy-tested gloves, an impermeable gown, a NIOSH-certified respirator, and a face shield.
-
Surface Protection: Work on a disposable, plastic-backed absorbent pad to contain any minor spills.
-
Labeling: Clearly label all preparations with the agent's name, concentration, and the date of preparation.
C. Administration:
-
Don PPE: Wear double pairs of chemotherapy-tested gloves, an impermeable gown, and a face shield.
-
System Integrity: Ensure all connections in the administration set are secure to prevent leakage.
-
Priming: Prime IV tubing with a non-drug solution. If priming with the drug is necessary, do so into a sterile, contained receptacle.
III. Spill Management
Prompt and proper management of spills is crucial to prevent exposure and environmental contamination.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Put on a full set of spill-response PPE, including a NIOSH-certified respirator.
-
Containment: Use a spill kit to contain and absorb the spill, working from the outer edge inward.
-
Decontamination: Clean the area with an appropriate deactivating agent, followed by a neutral detergent and water.
-
Waste Disposal: Dispose of all cleanup materials as cytotoxic waste.
IV. Waste Disposal
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
All items used in the preparation and administration of this compound, including gloves, gowns, needles, syringes, and vials, are considered cytotoxic waste.
-
Cytotoxic waste must be segregated into clearly labeled, leak-proof, and puncture-resistant containers.
-
Dispose of cytotoxic waste in accordance with institutional and regulatory guidelines.
Visual Workflow Guides
The following diagrams illustrate key operational workflows for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
